molecular formula C5H2BrN3O4 B102644 2-Bromo-3,5-dinitropyridine CAS No. 16420-30-7

2-Bromo-3,5-dinitropyridine

Cat. No.: B102644
CAS No.: 16420-30-7
M. Wt: 247.99 g/mol
InChI Key: DTSYPWHCOVBOLN-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dinitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2BrN3O4 and its molecular weight is 247.99 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYPWHCOVBOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513469
Record name 2-Bromo-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16420-30-7
Record name 2-Bromo-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-Bromo-3,5-dinitropyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom and two strongly electron-withdrawing nitro groups on the pyridine ring imparts unique reactivity to this molecule, making it a valuable building block for the synthesis of more complex chemical entities.

Chemical Properties

While specific experimental data for this compound is not extensively reported, its fundamental chemical properties can be summarized. For comparative purposes, data for structurally related compounds are also presented.

PropertyThis compound2-Bromo-5-nitropyridine2-Bromo-3-methyl-5-nitropyridine
Molecular Formula C₅H₂BrN₃O₄[]C₅H₃BrN₂O₂[2]C₆H₅BrN₂O₂[3]
Molecular Weight 247.99 g/mol []202.99 g/mol [2]217.02 g/mol [3]
Melting Point Not available139-141 °C[2]57-58 °C[4]
Boiling Point Not available145-147 °C at 10 mmHg[2]305.1 °C (Predicted)[4]
Appearance Likely a solidSolid[2]Orange solid[4][5]
Solubility Expected to be soluble in polar organic solvents.Not specifiedSoluble in Methanol[5]

Reactivity and Signaling Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) . The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing effects of the two nitro groups at the 3- and 5-positions. The bromine atom at the 2-position serves as a good leaving group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7] Aromaticity is then restored by the departure of the leaving group. The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[8][9]

In the case of this compound, the nitro group at the 3-position is ortho to the bromine leaving group, and the nitro group at the 5-position is para. This arrangement provides excellent stabilization of the negative charge in the Meisenheimer intermediate through resonance, making the compound highly reactive towards nucleophiles.

A variety of nucleophiles can be employed in SNAr reactions with substrates like this compound, including amines, alkoxides, and thiolates.[9]

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substituted Product meisenheimer->product Elimination lg Bromide (Br⁻) meisenheimer->lg

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution:

  • Reaction Setup: To a solution of the aromatic amine (0.7 mmol) and this compound (0.7 mmol) in a suitable solvent such as isopropanol (10 mL), add a catalytic amount of acid (e.g., HCl, 20 mol%) dropwise.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 90°C) under an inert atmosphere (e.g., nitrogen) for a sufficient time (e.g., 2 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and filter the resulting solid.

  • Purification: Dissolve the solid in a suitable organic solvent (e.g., ethyl acetate). Stir the solution with a mild base (e.g., K₂CO₃, 1 mmol) at room temperature for 1 hour to neutralize any remaining acid and then filter.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to yield the desired substituted product.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Cool and Filter reaction->workup purification1 Dissolve in Organic Solvent workup->purification1 purification2 Neutralize with Base and Filter purification1->purification2 isolation Concentrate and Purify by Chromatography purification2->isolation end Final Product isolation->end

References

An In-depth Technical Guide to 2-Bromo-3,5-dinitropyridine (CAS Number: 16420-30-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation on 2-Bromo-3,5-dinitropyridine (CAS 16420-30-7) are exceedingly scarce. This guide compiles the limited available data and provides a theoretical context based on the known reactivity of related compounds. No specific experimental protocols, spectroscopic data, or biological activity have been reported for this compound in the reviewed literature.

Core Compound Identification and Properties

This compound is a halogenated and nitrated pyridine derivative. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The presence of a bromine atom and two nitro groups on the pyridine ring suggests it is a highly electron-deficient system, which would dictate its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16420-30-7[]
Molecular Formula C₅H₂BrN₃O₄[]
Molecular Weight 247.99 g/mol []
IUPAC Name This compound[]
SMILES C1=C(C=NC(=C1--INVALID-LINK--[O-])Br)--INVALID-LINK--[O-][]
InChI Key DTSYPWHCOVBOLN-UHFFFAOYSA-N[]

Synthesis and Reactivity

Synthesis

No specific synthesis protocol for this compound has been published in the reviewed literature. However, the synthesis of structurally similar compounds, such as other bromonitropyridines, often involves the nitration of a corresponding bromopyridine or the bromination of a nitropyridine. For instance, the synthesis of 2-bromo-5-fluoro-3-nitropyridine has been achieved by treating 2-hydroxy-3-nitro-5-fluoropyridine with phosphorus tribromide or phosphorus oxybromide.[5] A general synthetic approach to dinitropyridines can also involve the double nitration of pyridine derivatives.[6]

A hypothetical synthetic pathway for this compound could involve the nitration of a suitable bromopyridine precursor. The reaction conditions would need to be carefully controlled to achieve the desired dinitration pattern.

Note: The following diagram illustrates a generalized and hypothetical synthesis workflow based on common organic chemistry principles for related compounds, not a documented protocol for this compound.

G Hypothetical Synthesis Workflow A Bromopyridine Precursor B Nitration (e.g., HNO₃/H₂SO₄) A->B Reaction C This compound B->C Product Formation

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is predicted to be dominated by its electron-deficient nature. The two nitro groups are strong electron-withdrawing groups, which, combined with the electronegativity of the nitrogen atom in the pyridine ring, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution.

The bromine atom at the 2-position is expected to be a good leaving group. Nucleophiles would likely attack the carbon atom to which the bromine is attached. The high degree of electron deficiency may also activate other positions on the ring towards nucleophilic attack. The reactivity of dinitropyridines has been a subject of study, indicating their utility as precursors for various functionalized pyridine derivatives.[6] For instance, nitropyridines can undergo nucleophilic substitution of the nitro group with thiols.[7]

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific information on the applications of this compound, its structural motifs are present in compounds with known biological activities. Pyridine scaffolds are integral to a wide range of pharmaceuticals.[1][2][3] Halogenated pyridines are key intermediates in the synthesis of more complex molecules through cross-coupling reactions.[8]

Given its structure, this compound could hypothetically serve as a building block in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, and functionalized pyridines are common starting points.

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is found in numerous compounds with antimicrobial and antiviral properties.[3]

  • Central Nervous System (CNS) Agents: The pyridine scaffold is also prevalent in drugs targeting the CNS.

The high reactivity of this compound would allow for the introduction of various functional groups to build a library of derivatives for biological screening.

G Potential Drug Discovery Workflow A This compound (Building Block) B Nucleophilic Substitution or Cross-Coupling Reactions A->B Chemical Modification C Library of Functionalized Derivatives B->C Generates D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D Tested in E Lead Compound Identification D->E Leads to

Caption: A generalized workflow illustrating the potential use of this compound in a drug discovery context.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For comparison, ¹H and ¹³C NMR data for related compounds like 2-bromo-3-methyl-5-nitropyridine and 2-bromo-5-nitropyridine are available in chemical databases.[9][10][11]

Safety and Handling

Conclusion

This compound (CAS 16420-30-7) is a chemical entity for which there is a significant lack of detailed, publicly available technical information. Its structure suggests it is a highly reactive building block that could be of interest in synthetic and medicinal chemistry. However, without experimental data on its synthesis, reactivity, and biological properties, its potential remains largely theoretical. Further research is required to elucidate the specific characteristics and applications of this compound. Researchers interested in this molecule should consult commercial suppliers for any available, non-public data.

References

Physical properties of 2-Bromo-3,5-dinitropyridine (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 2-Bromo-3,5-dinitropyridine, with a focus on its solubility and melting point. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these critical parameters.

Core Physical Properties

CompoundMolecular FormulaMelting Point (°C)Solubility
2-Bromo-5-nitropyridineC₅H₃BrN₂O₂139-141Insoluble in water; Soluble in Chloroform, Hot Methanol.[1]
2-Bromo-3-methyl-5-nitropyridineC₆H₅BrN₂O₂57-58Soluble in Methanol.[2][3]
5-Bromo-2-hydroxy-3-nitropyridineC₅H₃BrN₂O₃246-250Not specified.
2,5-Dibromo-3-nitropyridineC₅H₂Br₂N₂O₂92-96Not specified.[4]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition is sharp. The presence of impurities typically leads to a depression and broadening of the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry watch glass. If necessary, the sample is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The sample height in the tube should be approximately 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[5]

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Solubility Assessment

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment can be performed to classify a compound's solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • Spatula

Solvents:

A range of solvents with varying polarities should be tested, including:

  • Water (polar, protic)

  • Methanol (polar, protic)

  • Ethanol (polar, protic)

  • Acetone (polar, aprotic)

  • Dichloromethane (nonpolar)

  • Hexane (nonpolar)

  • 5% aqueous HCl (for basic compounds)

  • 5% aqueous NaOH (for acidic compounds)

  • 5% aqueous NaHCO₃ (for strongly acidic compounds)

Procedure:

  • Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.

  • Solvent Addition: 1 mL of the selected solvent is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for approximately one minute.

  • Observation: The mixture is visually inspected to determine if the solid has dissolved completely.

  • Classification: The solubility is classified as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[6][7][8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Experimental Steps A Obtain Pure Sample of this compound B Melting Point Determination A->B C Qualitative Solubility Assessment A->C E Data Analysis and Reporting B->E B1 Prepare Capillary Sample B->B1 D Quantitative Solubility Measurement C->D C1 Select Solvents C->C1 D->E D1 Prepare Saturated Solution D->D1 B2 Heat Slowly in Apparatus B1->B2 B3 Record Melting Range B2->B3 C2 Mix Sample and Solvent C1->C2 C3 Observe and Classify C2->C3 D2 Equilibrate at Constant Temperature D1->D2 D3 Analyze Solute Concentration D2->D3

Caption: Workflow for determining the melting point and solubility of this compound.

References

Spectroscopic Analysis of 2-Bromo-3,5-dinitropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dinitropyridine is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and two nitro groups, makes it an interesting candidate for further functionalization and development. Accurate spectroscopic characterization is a critical first step in utilizing this compound for any research or development purpose.

Compound Information

PropertyValueSource
Chemical Name This compound
CAS Number 16420-30-7[]
Molecular Formula C₅H₂BrN₃O₄[]
Molecular Weight 247.99 g/mol []

Spectroscopic Data Summary

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this compound has not been published in widely accessible scientific databases. The following sections provide an overview of the expected spectral features based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong electron-withdrawing effects of the two nitro groups and the bromine atom, these signals are anticipated to appear at a high chemical shift (downfield), likely in the range of 8.0-9.5 ppm. The coupling between these two protons would result in a doublet for each signal.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon atom bearing the bromine (C2) and the carbons bearing the nitro groups (C3 and C5) are expected to be significantly deshielded.

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • Aromatic C-H stretching: Around 3000-3100 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: Strong absorptions typically in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively.

  • Aromatic C=C and C=N stretching: In the range of 1400-1600 cm⁻¹

  • C-Br stretching: Typically below 800 cm⁻¹

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of this compound (247.99 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Spectroscopy Sample_Prep->IR_Analysis MS_Analysis Mass Spectrometry Sample_Prep->MS_Analysis Data_Analysis Data Interpretation and Structure Confirmation NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Report Technical Report and Data Archiving Data_Analysis->Report

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR - Attenuated Total Reflectance):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

    • The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While a complete, experimentally verified set of spectroscopic data for this compound is not currently available in the public domain, this guide provides a foundational understanding for researchers and professionals working with this compound. The outlined expected spectral characteristics and generalized experimental protocols offer a starting point for the in-house characterization and quality control of this compound. Any future work involving this molecule should prioritize the acquisition and publication of its full spectroscopic data to facilitate further research and development.

References

Potential Biological Activities of 2-Bromo-3,5-dinitropyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of analogs of 2-bromo-3,5-dinitropyridine, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of direct research on this specific scaffold, this document draws upon published data from structurally related substituted pyridine and dihydropyridine derivatives to infer potential anticancer and antimicrobial properties. This guide provides a consolidated resource on the synthesis, in vitro biological evaluation, and potential mechanisms of action for these related compounds, offering a foundational platform for future research and development of novel therapeutics based on the this compound core. Included are summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of experimental workflows and hypothetical signaling pathways.

Introduction

This guide, therefore, presents a curated overview of the biological activities of structurally similar compounds, including various bromo- and nitro-substituted pyridine and dihydropyridine derivatives, to extrapolate the potential of this compound analogs as anticancer and antimicrobial agents. The structure-activity relationships (SAR) derived from these related compounds can provide valuable insights for the rational design of novel drug candidates based on the this compound core.[3][4]

Synthesis of Substituted Pyridine Analogs

The synthesis of substituted pyridine derivatives often involves multi-step reaction sequences. A common strategy for creating diaryl-substituted pyridines is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method allows for the sequential introduction of different aryl groups onto a di-halogenated pyridine core.[5] For instance, starting with a dibromopyridine, a mono-coupling reaction can be performed with an aryl boronic acid, followed by a second coupling with a different aryl boronic acid to yield unsymmetrically substituted diarylpyridines.[5]

Another versatile method for synthesizing highly substituted pyridines is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[6] This multicomponent reaction is highly efficient for generating diverse libraries of dihydropyrimidine and, by extension, pyridine derivatives for biological screening.

In Vitro Biological Activity

The following sections summarize the reported anticancer and antimicrobial activities of various substituted pyridine and dihydropyridine analogs that share structural motifs with this compound.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of substituted pyridine and dihydropyridine derivatives against a range of human cancer cell lines. The primary method for evaluating in vitro anticancer activity is often the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[6]

Table 1: Cytotoxic Activity of Substituted Pyridine and Dihydropyridine Analogs

Compound ClassSpecific AnalogCancer Cell LineIC50 / GI50 (µM)Reference
Pyridine-bridged Combretastatin-A4 Analogs2,4-dimethoxy substituted diarylpyridineMDA-MB-231, A549, HeLaLow nanomolar range[5]
1,4-Dihydropyrimidine DerivativesCompound 4sHuman Breast (MCF7)<10.0[6]
1,4-Dihydropyrimidine DerivativesCompound 4nHuman Colon (SW620), Breast (MCF7), Cervix (HeLa), Hepatoma (HEPG2)12.2 - 13.9[6]
Dihydropyridine Carboxylic AcidsCompound 3aHuman Colorectal Adenocarcinoma (HCT-15)7.94 ± 1.6[1]
Dihydropyridine Carboxylic AcidsCompound 3bHuman Colorectal Adenocarcinoma (HCT-15)9.24 ± 0.9[1]
Pyrazolopyridine DerivativesCompound 4HCT-116, MCF-7, HepG2, A549IC50 against CDK2: 0.24[7]
3,5-Dicyanopyridine DerivativesVarious AnalogsPanel of 9 human cancer typesActive at 10⁻⁶ to 10⁻⁸ M[8]

IC50 (Half maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 indicates that substitutions on the pyridine ring, including the nature and position of aryl groups and other functionalities, play a critical role in determining the cytotoxic potency.[1][5][6][8]

Antimicrobial Activity

Substituted heterocyclic compounds, including pyridine derivatives, are a rich source of novel antimicrobial agents.[9][10] The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Table 2: Antimicrobial Activity of Fused Heterocyclic Pyridine Analogs

Compound ClassSpecific AnalogMicrobial StrainMIC (µg/mL)Reference
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7aS. aureus, B. cereus, E. coli, P. aeruginosa1.56 - 6.25[9]
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7bS. aureus, B. cereus, E. coli, P. aeruginosa1.56 - 6.25[9]
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7iS. aureus, B. cereus, E. coli, P. aeruginosa1.56 - 6.25[9]
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7aC. albicans, A. niger3.12 - 6.25[9]
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7bC. albicans, A. niger3.12 - 6.25[9]
1,2,4-Triazolo[3,4-b][6][9][11]thiadiazinesCompound 7iC. albicans, A. niger3.12 - 6.25[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

The results in Table 2 highlight the potential for developing pyridine-based fused heterocyclic systems as potent antibacterial and antifungal agents.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Dilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Diagrams are provided to illustrate a typical experimental workflow for screening new compounds and a hypothetical signaling pathway that could be targeted by anticancer pyridine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of this compound Analogs purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Broth Dilution) characterization->antimicrobial ic50_mic IC50 / MIC Determination cytotoxicity->ic50_mic antimicrobial->ic50_mic sar Structure-Activity Relationship (SAR) Analysis ic50_mic->sar mechanism Mechanism of Action Studies sar->mechanism

Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., NF-κB, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression (Proliferation, Survival) mtor->gene_expression transcription->gene_expression compound This compound Analog compound->raf Inhibition compound->pi3k Inhibition

Caption: Hypothetical inhibition of pro-survival signaling pathways by a pyridine analog.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound analogs is currently limited, the data from structurally related substituted pyridines and dihydropyridines strongly suggest that this class of compounds holds significant potential for the development of novel anticancer and antimicrobial agents. The presence of both bromo and dinitro groups on the pyridine scaffold offers unique electronic and steric properties that can be exploited for targeted drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. Key areas of investigation should include:

  • Diverse Substitutions: Exploring a wide range of substituents at other positions of the pyridine ring to establish comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy: Advancing promising candidates to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound analogs.

References

The Elusive Intermediate: A Technical Inquiry into 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the role of 2-Bromo-3,5-dinitropyridine as a chemical intermediate. Despite a comprehensive search of available chemical literature and databases, detailed information regarding the synthesis, specific reactions, and direct applications of this compound is exceptionally scarce. This document summarizes the available information on closely related and more extensively characterized bromo-nitropyridine derivatives to provide a contextual understanding of the potential chemistry of the title compound. The focus will be on providing analogous experimental protocols and reaction pathways that could, hypothetically, be adapted for the synthesis and utilization of this compound, while clearly noting the speculative nature of this extension.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with nitro and bromo functionalities serving as versatile handles for a wide array of chemical transformations. The target of this guide, this compound, is a pyridine ring bearing a bromine atom at the 2-position and two nitro groups at the 3- and 5-positions. In theory, this substitution pattern would render the pyridine ring highly electron-deficient, activating the bromine atom for nucleophilic substitution and influencing the regioselectivity of further reactions. However, a thorough review of scientific literature and chemical supplier databases reveals a significant lack of specific data for this particular isomer.

This guide will, therefore, pivot to an analysis of structurally similar and well-documented compounds to infer the potential synthetic routes and reactivity of this compound. The information presented herein is intended to serve as a foundational resource for researchers who may be exploring synthetic pathways involving this or similar highly functionalized pyridine intermediates.

Physicochemical Properties and Safety Information (Analogous Compounds)

Table 1: Physicochemical Properties of Analogous Bromo-Nitropyridines

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-5-nitropyridineC₅H₃BrN₂O₂202.99136-139
2-Bromo-3-methyl-5-nitropyridineC₆H₅BrN₂O₂217.0257-60
2-Bromo-5-fluoro-3-nitropyridineC₅H₂BrFN₂O₂220.98Not available

Data sourced from publicly available chemical databases.

Safety and Handling Precautions:

Based on the hazard classifications of related compounds like 2-Bromo-5-nitropyridine, this compound should be handled with extreme caution. It is likely to be toxic if swallowed, harmful in contact with skin, and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of Substituted Bromo-Nitropyridines: Analogous Experimental Protocols

While a direct and verified synthesis for this compound could not be located, the synthesis of related compounds provides a template for potential synthetic strategies. A plausible, though unverified, approach could involve the nitration of a suitable brominated pyridine precursor.

Hypothetical Synthesis of this compound

A potential synthetic route could start from 2-aminopyridine, proceeding through bromination and subsequent dinitration. It is important to note that the regioselectivity of the dinitration step would be critical and potentially challenging to control.

Diagram 1: Hypothetical Synthetic Pathway for this compound

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Bromo-5-nitropyridine B->C H2SO4, HNO3 D This compound C->D H2SO4, fuming HNO3 (Hypothetical) G A 2-Bromo-nitropyridine C 2-Substituted-nitropyridine A->C SNAAr B Nucleophile (Nu-) B->A G A Bromo-nitropyridine C Pd Catalyst Base A->C B Arylboronic Acid B->C D Aryl-nitropyridine C->D

Dinitropyridine Derivatives: A Comprehensive Technical Guide to Their Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitropyridine derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique chemical properties, conferred by the presence of two nitro groups on a pyridine ring, have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of dinitropyridine derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Applications

Dinitropyridine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dinitropyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2,6-diamino-3,5-dinitropyridine derivativeHeLa (Cervical Cancer)6.4 ± 0.45[1]
2,6-diamino-3,5-dinitropyridine derivativeMCF-7 (Breast Cancer)2.03 ± 0.23[1]
Pyridine-urea derivative 8eMCF-7 (Breast Cancer)0.22[2]
Pyridine-urea derivative 8nMCF-7 (Breast Cancer)1.88[2]
Chalcone-dihydropyrimidone hybrid 9hMCF-7 (Breast Cancer)5.8[3]
Chalcone-dihydropyrimidone hybrid 9dMCF-7 (Breast Cancer)4.72[3]
Chalcone-dihydropyrimidone hybrid 9gMCF-7 (Breast Cancer)4.89[3]
Signaling Pathways in Anticancer Activity

Dinitropyridine derivatives exert their anticancer effects by modulating several critical signaling pathways, including the p53, MAPK/ERK, and PI3K/Akt pathways.

p53 Signaling Pathway:

Certain dinitropyridine derivatives can induce DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest, allowing for DNA repair, or initiate apoptosis if the damage is irreparable.

p53_pathway Dinitropyridine Derivative Dinitropyridine Derivative DNA Damage DNA Damage Dinitropyridine Derivative->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 activates MDM2 MDM2 p53->MDM2 inhibition p21 p21 p53->p21 induces Bax Bax p53->Bax induces Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis p21->Cell Cycle Arrest Bax->Apoptosis

Caption: p53 signaling pathway activation by dinitropyridine derivatives.

MAPK/ERK and PI3K/Akt Signaling Pathways:

These pathways are crucial for cell proliferation and survival. Some dinitropyridine derivatives have been shown to inhibit these pathways, leading to decreased cancer cell growth.

cell_survival_pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras PI3K PI3K Receptor Tyrosine Kinase->PI3K Dinitropyridine Derivative Dinitropyridine Derivative Raf Raf Dinitropyridine Derivative->Raf inhibits Dinitropyridine Derivative->PI3K inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Akt Akt PI3K->Akt Akt->Proliferation & Survival antimicrobial_mechanism cluster_cell Microbial Cell Dinitropyridine Dinitropyridine Nitroreductase Nitroreductase Dinitropyridine->Nitroreductase enters Microbial Cell Microbial Cell Nitro Anion Radical Nitro Anion Radical Nitroreductase->Nitro Anion Radical reduction Reactive Nitrogen Species Reactive Nitrogen Species Nitro Anion Radical->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Protein Damage Protein Damage Reactive Nitrogen Species->Protein Damage Cell Death Cell Death DNA Damage->Cell Death Protein Damage->Cell Death neuroprotection_pathway cluster_neuron Neuron Neurotoxic Insult Neurotoxic Insult L-type Ca2+ Channel L-type Ca2+ Channel Neurotoxic Insult->L-type Ca2+ Channel activates Dihydropyridine Derivative Dihydropyridine Derivative Dihydropyridine Derivative->L-type Ca2+ Channel blocks Calmodulin Calmodulin Dihydropyridine Derivative->Calmodulin inhibits Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Ca2+ Influx->Calmodulin activates Oxidative Stress Oxidative Stress Calmodulin->Oxidative Stress Neuroinflammation Neuroinflammation Calmodulin->Neuroinflammation Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Neuroinflammation->Neuronal Damage

References

Stability and Decomposition Pathways of 2-Bromo-3,5-dinitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3,5-dinitropyridine is a heterocyclic aromatic compound containing two nitro groups and a bromine atom, structural features that confer a degree of energetic character and susceptibility to thermal decomposition. While specific studies on this molecule are scarce, analysis of related dinitropyridine derivatives and halogenated nitroaromatics allows for the formulation of probable stability profiles and decomposition pathways. This technical guide synthesizes available data on analogous compounds to provide a predictive framework for understanding the thermal behavior of this compound. The primary anticipated decomposition initiation is through the cleavage of the C-NO2 bond, a common pathway for many nitroaromatic energetic materials. Subsequent reactions are expected to involve the participation of the bromine substituent and further breakdown of the pyridine ring.

Predicted Thermal Stability and Quantitative Data

The thermal stability of this compound can be inferred by comparing it with related dinitropyridine derivatives that have been studied experimentally. The presence of two electron-withdrawing nitro groups on the pyridine ring suggests that the molecule is likely to be thermally sensitive. The C-NO2 bonds are typically the weakest links and the primary sites for decomposition initiation.

For comparative purposes, the following table summarizes thermal decomposition data for related compounds.

CompoundOnset Decomposition Temp. (°C)Decomposition Peak Temp. (°C)Heat of Decomposition (J/g)Analytical Method
2-Methoxyamino-3,5-dinitropyridine~130 (melting overlaps)132.4 - 143.8315.6DSC
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)~350Not specifiedNot specifiedTG-DTG, TG-MS

Data for 2-Methoxyamino-3,5-dinitropyridine from a study by Musuc et al.[1][2]. ANPyO data from a study on its thermal decomposition characteristics[3].

Based on these analogs, this compound is predicted to have an onset of decomposition in the range of 150-250 °C. The presence of the C-Br bond might influence the decomposition pathway, but the initial energy release is expected to be dominated by the nitro groups.

Postulated Decomposition Pathways

The decomposition of this compound is likely a complex, multi-step process. Based on the known behavior of nitroaromatic compounds and halogenated pyridines, a primary decomposition pathway can be hypothesized.

Initiation Step: C-NO2 Bond Homolysis

The most probable initiation step is the homolytic cleavage of a C-NO2 bond, due to it having the lowest bond dissociation energy compared to other bonds in the molecule. This generates a pyridyl radical and nitrogen dioxide (NO2).

G This compound This compound Pyridyl_Radical 2-Bromo-5-nitropyridin-3-yl radical This compound->Pyridyl_Radical Δ (Heat) NO2 •NO2

Caption: Initial C-NO2 bond cleavage.

Propagation and Secondary Reactions

Following the initial C-NO2 bond scission, a cascade of secondary reactions is expected. The highly reactive NO2 can abstract hydrogen atoms if any are present in the environment or react with other molecules. The pyridyl radical can undergo further fragmentation or react with other radicals. The presence of the bromine atom could lead to the formation of HBr or other bromine-containing species in subsequent steps, especially in the presence of hydrogen donors.

A plausible secondary pathway involves the rearrangement of the nitro group to a nitrite, followed by the elimination of NO. Another possibility is the interaction between the two nitro groups or between a nitro group and the bromine atom, leading to ring opening.

G Pyridyl_Radical 2-Bromo-5-nitropyridin-3-yl radical Ring_Opening Ring Opening/Fragmentation Pyridyl_Radical->Ring_Opening Intramolecular Rearrangement Polymerization Polymerization/Char Formation Pyridyl_Radical->Polymerization Radical Combination Small_Gases NO, CO, CO2, N2, HBr Ring_Opening->Small_Gases Further Decomposition

Caption: Postulated secondary decomposition steps.

Experimental Protocols for Stability Assessment

To experimentally determine the stability and decomposition pathways of this compound, a series of well-established analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak decomposition temperature, and the heat of decomposition.

Methodology:

  • A small sample (1-5 mg) of this compound is accurately weighed into a hermetically sealed aluminum or gold-plated copper pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350 °C).

  • The heat flow to the sample is measured as a function of temperature.

  • The onset temperature of the exothermic decomposition peak, the peak maximum, and the integrated area of the peak (to calculate the enthalpy of decomposition) are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the mass loss at different stages of decomposition.

Methodology:

  • A small sample (5-10 mg) of this compound is placed in a ceramic or platinum TGA pan.

  • The sample is heated in a controlled atmosphere (e.g., inert - nitrogen, or oxidative - air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events and the percentage of mass lost at each step.

TGA Coupled with Mass Spectrometry or Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

  • The TGA experiment is performed as described above.

  • The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.

  • The spectra are analyzed to identify the chemical composition of the decomposition products at different temperatures.

G cluster_workflow Experimental Workflow for Stability Analysis Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Onset Temperature Peak Temperature Heat of Decomposition DSC->DSC_Data TGA_MS_FTIR TGA-MS/FTIR TGA->TGA_MS_FTIR TGA_Data Mass Loss vs. Temperature TGA->TGA_Data Evolved_Gas_Data Identification of Gaseous Products TGA_MS_FTIR->Evolved_Gas_Data

Caption: Workflow for experimental stability assessment.

Conclusion

While direct experimental data on the stability and decomposition of this compound is currently unavailable, a reasoned assessment can be made based on the behavior of analogous dinitropyridine derivatives. The molecule is anticipated to be an energetic material with thermal stability likely lower than that of trinitrotoluene (TNT) and other common explosives. The primary decomposition pathway is expected to initiate via C-NO2 bond cleavage, leading to a complex series of secondary reactions and the formation of various gaseous products. The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of the thermal properties of this compound, which is essential for its safe handling, storage, and application in research and development.

References

An In-depth Technical Guide to 2-Bromo-3,5-dinitropyridine as an Electrophilic Aromatic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-dinitropyridine is a highly reactive electrophilic aromatic compound, poised for a significant role in synthetic chemistry, particularly in the realms of drug discovery and materials science. The pyridine core, rendered electron-deficient by two powerful nitro groups, activates the C2-position for facile nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering detailed experimental protocols and a thorough analysis of its chemical behavior.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of approved drugs containing this heterocycle.[1] Functionalized pyridines, particularly those bearing electron-withdrawing groups, are valuable intermediates for the synthesis of complex molecular architectures. This compound (CAS No. 16420-30-7), with a molecular formula of C₅H₂BrN₃O₄ and a molecular weight of 247.99 g/mol , is an exemplary case of a highly activated pyridine system.[2] The presence of two nitro groups at the 3- and 5-positions dramatically lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group, facilitating a wide range of SNAr reactions.

This technical guide will delve into the synthetic routes to this compound, explore its reactivity profile with various nucleophiles, and discuss its potential applications in the development of novel therapeutics and functional materials.

Synthesis of this compound

While a specific, high-yield synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous dinitropyridine derivatives. A plausible synthetic pathway would involve the nitration of a suitable bromopyridine precursor.

A general approach for the synthesis of related dinitropyridines involves the nitration of substituted pyridines.[3] For instance, the synthesis of 2,6-diamino-3,5-dinitropyridine has been reported, highlighting the feasibility of introducing two nitro groups onto a pyridine ring.[4]

Hypothetical Synthetic Workflow:

G cluster_synthesis Synthesis of this compound 2-Bromopyridine 2-Bromopyridine Reaction Reaction 2-Bromopyridine->Reaction 1. Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction HNO₃/H₂SO₄ Further Nitration Further Nitration Nitrating Mixture->Further Nitration 2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine Reaction->2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine->Further Nitration 2. This compound This compound Further Nitration->this compound

Figure 1: Hypothetical synthetic workflow for this compound.

Reactivity as an Electrophilic Aromatic Compound

The core of this compound's utility lies in its high reactivity towards nucleophiles via the SNAr mechanism. The two electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

General SNAr Mechanism:

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Products 2-Nu-3,5-dinitropyridine + Br⁻ Meisenheimer->Products Loss of Leaving Group

Figure 2: General mechanism for the SNAr reaction of this compound.

Reactions with N-Nucleophiles

Amines readily displace the bromide in this compound to form 2-amino-3,5-dinitropyridine derivatives. The high reactivity allows these reactions to proceed under mild conditions.

NucleophileProductReaction Conditions (Analogous)Yield (Analogous)Reference
Piperidine2-(Piperidin-1-yl)-3,5-dinitropyridineMethanol, rtHigh[2]
Ammonia2-Amino-3,5-dinitropyridineAqueous AmmoniaGood[4]
Hydrazine2-Hydrazinyl-3,5-dinitropyridineEthanol, refluxGood[5]
Reactions with O-Nucleophiles

Alkoxides, such as methoxide and ethoxide, are expected to react efficiently with this compound to yield the corresponding 2-alkoxy-3,5-dinitropyridines.

NucleophileProductReaction Conditions (Analogous)Yield (Analogous)Reference
Sodium Methoxide2-Methoxy-3,5-dinitropyridineMethanol, rtHigh[6]
Sodium Ethoxide2-Ethoxy-3,5-dinitropyridineEthanol, rtHigh[6]
Reactions with S-Nucleophiles

Thiols, being soft and highly polarizable nucleophiles, are excellent partners in SNAr reactions with activated pyridines. They are expected to react readily with this compound.

NucleophileProductReaction Conditions (Analogous)Yield (Analogous)Reference
Thiophenol2-(Phenylthio)-3,5-dinitropyridineK₂CO₃, DMAc, rt-100 °CGood to Excellent[7]
Benzyl Mercaptan2-(Benzylthio)-3,5-dinitropyridineK₂CO₃, DMFGood[8]

Experimental Protocols (Adapted from Analogous Reactions)

The following protocols are based on established procedures for similar highly activated halo-nitropyridines and serve as a starting point for the synthesis of 2-substituted-3,5-dinitropyridines.

Workflow for Parallel Synthesis of 2-Substituted-3,5-dinitropyridines:

G cluster_workflow Parallel Synthesis Workflow Start This compound in Solvent Reaction Parallel Reaction (e.g., 96-well plate) Start->Reaction Nucleophiles Array of Nucleophiles (Amines, Thiols, Alkoxides) Nucleophiles->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Products Library of 2-Substituted-3,5-dinitropyridines Purification->Products

Figure 3: Workflow for the parallel synthesis of a library of 2-substituted-3,5-dinitropyridine derivatives.

General Procedure for the Reaction with Amines (e.g., Piperidine)

To a solution of this compound (1.0 mmol) in methanol (10 mL) is added piperidine (1.2 mmol) dropwise at room temperature. The reaction mixture is stirred for 1-3 hours, during which a precipitate may form. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.

General Procedure for the Reaction with Thiols (e.g., Thiophenol)

In a round-bottom flask, this compound (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol) are combined in dimethylacetamide (DMAc) (10 mL).[7] The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for the Reaction with Alkoxides (e.g., Sodium Methoxide)

A solution of sodium methoxide is prepared by carefully adding sodium metal (1.2 mmol) to anhydrous methanol (5 mL) under an inert atmosphere. To this solution, a solution of this compound (1.0 mmol) in methanol (5 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated to yield the product, which can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dinitropyridine scaffold is a versatile building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including as potential inhibitors of SARS-CoV-2 proteins.[6] The ability to readily introduce diverse functionalities at the 2-position of the this compound core makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

The resulting 2-substituted-3,5-dinitropyridines can serve as key intermediates in the synthesis of more complex drug candidates. For example, the nitro groups can be selectively reduced to amino groups, which can then be further functionalized.

Potential Drug Discovery Pathway:

G cluster_drug_discovery Drug Discovery Application Start This compound Library Library of 2-Substituted 3,5-Dinitropyridines Start->Library Parallel Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-3,5-dinitropyridine as a key building block. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The protocols described herein are based on established methodologies for similar electron-deficient pyridine substrates and provide a strong foundation for the successful synthesis of novel 2-aryl-3,5-dinitropyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate.[2][4][5] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][6]

The substrate of interest, this compound, is a highly electron-deficient heteroaromatic compound. The presence of two strongly electron-withdrawing nitro groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This heightened reactivity may allow for milder reaction conditions compared to less activated aryl bromides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Below is a generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow General Experimental Workflow reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Ligand (if needed) - Base solvent Add Degassed Solvent(s) reagents->solvent reaction Heat Reaction Mixture (under inert atmosphere) solvent->reaction quench Reaction Quenching reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the reaction with a new arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)[7]

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: For Less Reactive Boronic Acids

For arylboronic acids bearing electron-withdrawing groups or sterically hindered boronic acids, a more active catalyst system may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)[3]

  • Toluene or 1,4-Dioxane, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand. Stir in a small amount of the reaction solvent for 10-15 minutes to pre-form the active catalyst.

  • Add this compound, the arylboronic acid, and K₃PO₄ to the flask.

  • Add the remaining degassed solvent.

  • Heat the reaction mixture to 90-110 °C and monitor its progress.

  • Follow steps 4-7 from Protocol 1 for work-up and purification.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on literature for analogous substrates.

Table 1: Screening of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901275
2Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DMF/H₂O801868
3PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene100885
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane100692

Table 2: Substrate Scope with Optimized Conditions (Conditions: Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), K₃PO₄ (3 equiv), Dioxane, 100 °C, 6 h)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3,5-dinitropyridine92
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,5-dinitropyridine95
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-3,5-dinitropyridine88
43-Tolylboronic acid2-(3-Tolyl)-3,5-dinitropyridine90
52-Thiopheneboronic acid2-(Thiophen-2-yl)-3,5-dinitropyridine85
6Naphthalene-2-boronic acid2-(Naphthalen-2-yl)-3,5-dinitropyridine89

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) (R = dinitropyridyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ Base r_pd_r R-Pd(II)-R'(L_n) (R' = aryl from boronic acid) transmetalation->r_pd_r byproducts_out X-B(OH)₂ + Base-H⁺ reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' (Product) reductive_elimination->product reagents_in R-X + R'-B(OH)₂ base_in Base

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in Table 1. Increasing the temperature or reaction time may also be beneficial. The purity of the reagents, especially the boronic acid, is critical.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be a significant side reaction. Using a less aqueous solvent system, a milder base (e.g., KF), or shorter reaction times can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (R'-R') can occur. This is often minimized by using a well-defined catalyst system and carefully controlling the reaction stoichiometry.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Ensure all solvents are properly degassed before use.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to access a diverse range of novel 2-aryl-3,5-dinitropyridine compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3,5-dinitropyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is particularly valuable for the synthesis of arylamines from aryl halides. The application of this reaction to highly electron-deficient substrates, such as 2-Bromo-3,5-dinitropyridine, presents unique challenges due to the presence of sensitive nitro functional groups. Traditional strong bases like sodium tert-butoxide (NaOtBu), commonly employed in these reactions, can be incompatible with nitroarenes.[3]

Recent advancements have demonstrated that the use of milder organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in combination with specialized ligands like XantPhos, can facilitate the amination of electron-poor aryl halides while tolerating sensitive functionalities, including nitro groups.[4] This document provides detailed protocols and application notes for the successful Buchwald-Hartwig amination of this compound with various primary amines.

Reaction Principle and Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

For the amination of this compound, the key considerations are:

  • Substrate: this compound is a highly electron-deficient heteroaryl halide. This high electrophilicity can facilitate the initial oxidative addition step.

  • Primary Amines: A range of primary aliphatic and aromatic amines can be used as coupling partners.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst like XantPhos Pd G3) and a suitable phosphine ligand are required. XantPhos is particularly effective for reactions involving electron-poor substrates and milder bases.[4][5]

  • Base Selection: This is the most critical parameter. Due to the presence of two nitro groups, strong alkoxide bases should be avoided. Milder organic bases like DBU or inorganic bases such as Cs₂CO₃ are recommended to prevent unwanted side reactions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific primary amines. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine, benzylamine, aniline)

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or XantPhos Pd G3 Precatalyst[6]

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., XantPhos, 4-10 mol%).

  • Reagent Addition: Add the primary amine (1.1-1.5 eq.) and the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Base Addition: Add the base (e.g., DBU or Cs₂CO₃, 2.0-3.0 eq.).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-3,5-dinitropyridin-2-amine.

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • This compound and its derivatives are potentially hazardous; appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related electron-deficient 2-halopyridines. This data can be used as a starting point for optimizing the reaction with this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-nitropyridinen-ButylaminePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (2)Toluene1001285
22-Chloro-3,5-dinitropyridineBenzylaminePd(OAc)₂ (5)XantPhos (10)DBU (2.5)Dioxane110878
32-Bromo-5-nitropyridineAnilineXantPhos Pd G3 (3)-DBU (2)Toluene1001692
42-Bromo-3-nitropyridineCyclohexylaminePd₂(dba)₃ (2.5)BINAP (5)K₃PO₄ (3)Dioxane1002475
52-Chloro-5-nitropyridineMorpholinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (3)t-BuOH901888

Note: The data in this table is representative of similar reactions and serves as a guideline. Actual yields for the amination of this compound may vary and require optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup_reagents Combine this compound, Pd Catalyst, and Ligand in a Schlenk Flask under Inert Atmosphere start->setup_reagents add_amine_solvent Add Primary Amine and Anhydrous Solvent setup_reagents->add_amine_solvent add_base Add Milder Base (DBU or Cs2CO3) add_amine_solvent->add_base heat Heat Reaction Mixture (80-120 °C) with Stirring add_base->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Wash with Water and Brine cool->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify end Obtain Pure Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed amination cycle.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X L_n pd0->pd_complex Ar-X oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)-NHR']+ L_n pd_complex->amine_complex R'-NH2 amine_coordination Amine Coordination deprotonation Deprotonation (Base) amido_complex Ar-Pd(II)-NR' L_n amine_complex->amido_complex Base amido_complex->pd0 Ar-NR'H reductive_elimination Reductive Elimination product Ar-NR'H reagents Ar-X + R'-NH2

References

Application Notes and Protocols: Synthesis of Polysubstituted Pyridines Using 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-3,5-dinitropyridine as a versatile building block for the preparation of polysubstituted pyridine derivatives. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a highly activated electrophilic aromatic compound. The presence of two strongly electron-withdrawing nitro groups, positioned ortho and para to the bromine atom, renders the pyridine ring highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a diverse range of functionalized pyridines, which are key structural motifs in many pharmaceutical agents and functional materials. The primary synthetic transformations involving this compound include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Key Synthetic Strategies

The functionalization of this compound can be primarily achieved through two major pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by a variety of nucleophiles. This is a direct and often high-yielding method for introducing new functional groups at the 2-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for constructing complex molecular architectures.[1]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polysubstituted pyridines from this compound. These protocols are adapted from established procedures for structurally similar and electronically analogous substrates. Researchers should consider these as starting points and may need to optimize conditions for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol describes the synthesis of a 2-amino-3,5-dinitropyridine derivative via an SNAr reaction. The high reactivity of this compound allows this reaction to proceed under mild conditions.

Reaction Scheme:

Materials:

  • This compound

  • Aliphatic amine (e.g., piperidine, morpholine)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

  • To the stirred solution, add the aliphatic amine (2.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired 2-amino-3,5-dinitropyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a 2-aryl-3,5-dinitropyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)[2]

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)[2]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq) in a round-bottom flask, add the solvent system.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC. The reaction is typically complete within 2-12 hours.[2]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-3,5-dinitropyridine product.

Protocol 3: Sonogashira Cross-Coupling

This protocol describes the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and CuI (1-3 mol%) in the chosen solvent.

  • Add the base (e.g., triethylamine) to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-3,5-dinitropyridine.

Data Presentation

The following table summarizes representative yields for reactions of various bromo-nitro-pyridines, which can be used as a reference for expected outcomes with this compound.

Starting MaterialReaction TypeCoupling Partner/NucleophileCatalyst/ConditionsProductYield (%)
5-Bromo-2-chloro-3-nitropyridineNucleophilic SubstitutionSodium methoxideMethanol, 0 °C to RT5-Bromo-2-methoxy-3-nitropyridine98%[5]
2-Bromo-5-nitropyridineSuzuki-Miyaura CouplingArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 85-95 °C2-Aryl-5-nitropyridinesModerate to Good[1]
2-Amino-3-bromopyridinesSonogashira CouplingTerminal alkynesPd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C2-Amino-3-alkynylpyridines72-96%[3]
2-Phenoxy-3,5-dinitropyridineNucleophilic SubstitutionAliphatic aminesDMSO, RT2-Amino-3,5-dinitropyridines-
5-Bromo-2-methylpyridin-3-amineSuzuki-Miyaura CouplingArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/water, 85-95 °C5-Aryl-2-methylpyridin-3-aminesModerate to Good[2]

Mandatory Visualizations

Experimental Workflow for Polysubstituted Pyridine Synthesis

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki sonogashira Sonogashira Cross-Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald product_snar 2-Substituted-3,5-dinitropyridine snar->product_snar product_suzuki 2-Aryl/Vinyl-3,5-dinitropyridine suzuki->product_suzuki product_sonogashira 2-Alkynyl-3,5-dinitropyridine sonogashira->product_sonogashira product_buchwald 2-Amino-3,5-dinitropyridine buchwald->product_buchwald nucleophile Nucleophile (e.g., R₂NH, ROH, RSH) nucleophile->snar boronic_acid Aryl/Vinyl Boronic Acid (Ar-B(OH)₂) boronic_acid->suzuki alkyne Terminal Alkyne (H-C≡C-R) alkyne->sonogashira amine Primary/Secondary Amine (R₂NH) amine->buchwald

Caption: Synthetic routes from this compound.

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br transmetalation Transmetalation pd_r_r R-Pd(II)(R')L₂ pd_complex->pd_r_r R'-M pd_r_r->pd0 R-R' reductive_elimination Reductive Elimination product Polysubstituted Pyridine (Ar-R') start_materials This compound (Ar-Br) + Coupling Partner (R'-M)

Caption: Generalized mechanism for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aryl-3,5-dinitropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-3,5-dinitropyridines, a class of compounds with potential applications in medicinal chemistry and materials science. The core of this methodology lies in palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds.

Due to the highly electron-deficient nature of the 3,5-dinitropyridine scaffold, direct palladium-catalyzed arylation can be challenging. Catalyst inhibition and competing side reactions are potential hurdles. Therefore, the protocols provided herein are based on established methods for the cross-coupling of other electron-deficient heteroaryl halides and serve as a robust starting point for optimization. The primary focus is on the Suzuki-Miyaura coupling, a widely used and versatile method for C-C bond formation.[1][2]

General Reaction Scheme

The synthesis of 2-aryl-3,5-dinitropyridines can be achieved via the palladium-catalyzed cross-coupling of a 2-halo-3,5-dinitropyridine with an appropriate arylating agent. The most common approach is the Suzuki-Miyaura coupling, which utilizes an arylboronic acid as the aryl source.

cluster_0 General Reaction: Suzuki-Miyaura Coupling 2-halo-3,5-dinitropyridine 2-halo-3,5-dinitropyridine Pd_catalyst Pd_catalyst 2-halo-3,5-dinitropyridine->Pd_catalyst + Arylboronic_acid Arylboronic_acid Arylboronic_acid->Pd_catalyst + Base Base Pd_catalyst->Base Solvent Solvent Base->Solvent 2-aryl-3,5-dinitropyridine 2-aryl-3,5-dinitropyridine Solvent->2-aryl-3,5-dinitropyridine Heat Boronic_acid_byproduct Boronic_acid_byproduct 2-aryl-3,5-dinitropyridine->Boronic_acid_byproduct +

Caption: General scheme for the Suzuki-Miyaura coupling to synthesize 2-aryl-3,5-dinitropyridines.

Key Reaction Parameters and Optimization

The success of the palladium-catalyzed synthesis of 2-aryl-3,5-dinitropyridines is highly dependent on the careful selection of several key parameters. Due to the electron-withdrawing nature of the two nitro groups, the 2-halo-3,5-dinitropyridine substrate is prone to nucleophilic aromatic substitution (SNAr) and potential catalyst deactivation. Therefore, optimization of the following is crucial:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. Electron-rich and sterically hindered phosphine ligands are often employed for challenging cross-coupling reactions.[3]

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Inorganic bases of varying strengths are commonly used.

  • Solvent: Aprotic polar solvents are typically used to facilitate the dissolution of the reactants and reagents.

  • Temperature: The reaction temperature needs to be carefully controlled to promote the desired cross-coupling reaction while minimizing decomposition and side reactions.

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of a 2-halo-3,5-dinitropyridine, based on successful couplings of other electron-deficient heteroaryl halides.

ParameterRecommended Starting Conditions
Palladium Precatalyst Pd(OAc)2 (Palladium(II) Acetate) or Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
Ligand SPhos, XPhos, or P(t-Bu)3
Base K2CO3, K3PO4, or Cs2CO3
Solvent Dioxane, Toluene, or DMF
Temperature 80-120 °C
Catalyst Loading 1-5 mol%
Reactant Ratio 1:1.2 to 1:1.5 (2-halo-3,5-dinitropyridine : Arylboronic acid)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 2-aryl-3,5-dinitropyridines via a Suzuki-Miyaura coupling reaction. Note: This is a starting protocol and may require optimization for specific substrates.

Materials:

  • 2-Chloro-3,5-dinitropyridine or 2-Bromo-3,5-dinitropyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

cluster_workflow Experimental Workflow A 1. Add solids to Schlenk tube: - 2-halo-3,5-dinitropyridine - Arylboronic acid - Base (K2CO3) - Pd(OAc)2 - SPhos B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent (Dioxane) B->C D 4. Heat reaction mixture with stirring (e.g., 100 °C) C->D E 5. Monitor reaction progress (TLC or LC-MS) D->E F 6. Cool to room temperature E->F G 7. Work-up: - Dilute with organic solvent - Wash with water and brine F->G H 8. Dry organic layer (e.g., Na2SO4) G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-halo-3,5-dinitropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K2CO3, 2.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Degassing: Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) to the Schlenk tube via syringe.

  • Reaction: Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,5-dinitropyridine.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(Ln) OA->PdII TM Transmetalation (Ar'-B(OR)2) PdII->TM Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(Ln) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Sonogashira coupling reaction with 2-Bromo-3,5-dinitropyridine. This information is intended to guide researchers in setting up, optimizing, and executing this important carbon-carbon bond-forming reaction, which is a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]

The substrate, this compound, is an electron-deficient heteroaromatic halide. The two strongly electron-withdrawing nitro groups are expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. This increased reactivity may allow for milder reaction conditions compared to less activated aryl bromides.

Experimental Conditions

A typical Sonogashira coupling reaction involves a palladium catalyst, often in the form of a phosphine complex, a copper(I) salt as a co-catalyst, and an amine base which also often serves as the solvent.[1] However, various modifications to this general procedure exist, including copper-free and microwave-assisted protocols.[3][4]

Summary of Key Experimental Parameters

The following table summarizes the typical ranges for the key components and conditions for a Sonogashira coupling reaction. These parameters should be considered as a starting point for the optimization of the reaction with this compound.

Component/ParameterTypical RangeNotes
Palladium Catalyst 0.5 - 5 mol%PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ with added phosphine ligand are common choices.[5]
Copper(I) Co-catalyst 1 - 10 mol%Copper(I) iodide (CuI) is most frequently used.[1] Copper-free conditions are also possible.[2][6]
Base 2 - 10 equivalentsTriethylamine (Et₃N) or diethylamine are commonly used and can also function as the solvent.[1]
Solvent -Anhydrous, deoxygenated solvents are recommended. Common choices include DMF, THF, or the amine base itself.[1]
Terminal Alkyne 1.0 - 1.5 equivalentsThe stoichiometry should be carefully controlled to avoid side reactions.
Temperature Room Temp. - 100 °CLess reactive bromides may require heating.[7] Microwave irradiation can significantly reduce reaction times.[8][9]
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or GC/LC-MS.

Detailed Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous and deoxygenated solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous and deoxygenated solvent (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper or for simplifying the purification process.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand)

  • Amine base (e.g., triethylamine or piperidine)

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add anhydrous and deoxygenated solvent (5 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equivalents).

  • Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4][8]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst

  • Optional: Copper(I) co-catalyst

  • Amine base

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (0.5 mmol), the terminal alkyne (0.6 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%), and optionally copper(I) iodide (0.025 mmol, 5 mol%).

  • Add a suitable solvent (e.g., DMF, 2 mL) and the amine base (e.g., triethylamine, 1.0 mmol, 2.0 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, work-up and purify the product as described in the previous protocols.

Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Product Reductive\nElimination->Ar-C≡CR Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling experiment.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Alkyne, Catalysts, Base) inert Establish Inert Atmosphere reagents->inert glassware Dry Glassware glassware->inert solvent Add Anhydrous, Deoxygenated Solvent inert->solvent mix Mix & Stir Reagents solvent->mix heat Heat/Irradiate (if necessary) mix->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-3,5-dinitropyridine in Pharmaceutical Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties. 2-Bromo-3,5-dinitropyridine is a highly activated and versatile building block for the synthesis of diverse pharmaceutical libraries. The two electron-withdrawing nitro groups render the pyridine core highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr) at the 2-position. Furthermore, the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide chemical space. This document provides detailed protocols for the derivatization of this compound and its chloro-analogue, 2-chloro-3,5-dinitropyridine, which exhibits similar reactivity, to generate libraries of compounds with potential therapeutic applications, particularly in oncology and infectious diseases. Dinitropyridine derivatives have shown promise as anticancer and antimicrobial agents.[1][2]

Key Derivatization Strategies

The primary routes for the derivatization of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The high electrophilicity of the pyridine ring in this compound allows for facile displacement of the bromide by a variety of nucleophiles.

Experimental Protocol: General Procedure for SNAr with Amines and Thiols

Note: The following is a general protocol that can be adapted for specific amine and thiol nucleophiles. Optimization of reaction time, temperature, and base may be required for different substrates.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add the amine or thiol nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3,5-dinitropyridine.

Table 1: Exemplary SNAr Reactions with 2-Halodinitropyridines

NucleophileHalopyridineProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Morpholine2-Chloro-3,5-dinitropyridine2-Morpholino-3,5-dinitropyridineDMFK2CO3RT2>95Adapted from[3]
Piperidine2-Chloro-3,5-dinitropyridine2-Piperidino-3,5-dinitropyridineDMFK2CO3RT2>95Adapted from[3]
1-Octanethiol2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate2-(Octylthio)pyridine derivativeDichloromethane-RT190[4]
Benzylthiol2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate2-(Benzylthio)pyridine derivativeDichloromethane-RT195[4]
Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction is a powerful tool for the formation of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: The following is a general protocol. The choice of palladium catalyst, ligand, and base can be critical and may require optimization.

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq) or Pd(dppf)Cl2 (0.05-0.1 eq), and a base such as K2CO3 or K3PO4 (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-aryl-3,5-dinitropyridine product.

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions with Halopyridines

HalopyridineBoronic AcidCatalystBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O85-9585[5]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl2Na3PO41,4-Dioxane/H2O65-1005-89[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4K2CO31,4-Dioxane/H2O100 (MW)71[7]

Workflow for Pharmaceutical Library Generation and Screening

The generation of a pharmaceutical library from this compound can be streamlined for high-throughput synthesis and screening.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alcohols) Start->SNAr Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Other Other Cross-Coupling (Sonogashira, Buchwald-Hartwig, etc.) Start->Other Library Diverse 2-Substituted-3,5-dinitropyridine Library SNAr->Library Suzuki->Library Other->Library HTS High-Throughput Screening (HTS) (e.g., Antiproliferative, Antimicrobial Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Resp Dose-Response & IC50/MIC Determination Hit_ID->Dose_Resp SAR Structure-Activity Relationship (SAR) Analysis Dose_Resp->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the generation and screening of a pharmaceutical library from this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of dinitropyridine have demonstrated significant potential as anticancer agents. While the precise mechanisms of action for many derivatives are still under investigation, several studies on related pyridine compounds suggest potential signaling pathways that could be targeted.

Antiproliferative Activity

Numerous substituted pyridine derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells.[2][8] For instance, certain pyrazolopyridine and furopyridine derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent apoptosis.[8][9]

G Compound Dinitropyridine Derivative CDK2 CDK2/Cyclin Complex Compound->CDK2 Inhibition p53 p53 Upregulation Compound->p53 JNK JNK Upregulation Compound->JNK G2M_Arrest G2/M Phase Arrest CDK2->G2M_Arrest p53->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathways affected by anticancer pyridine derivatives.

Table 3: Antiproliferative Activity of Related Pyridine Derivatives

Compound ClassCell LineIC50 (µM)Proposed Mechanism of ActionReference
Pyrazolopyridine DerivativeHCT-11631.3 - 49.0CDK2 Inhibition[8]
Pyrazolopyridine DerivativeMCF-719.3 - 55.5CDK2 Inhibition[8]
Pyrazolopyridine DerivativeHepG222.7 - 44.8CDK2 Inhibition[8]
Pyridone DerivativeHepG24.5G2/M arrest, apoptosis via p53/JNK upregulation[2]
2-Amino-3-cyanopyridinesHT292.24Cytotoxic[10]

Conclusion

This compound is a valuable and highly reactive scaffold for the construction of diverse pharmaceutical libraries. The protocols outlined in this document for Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling provide a solid foundation for the synthesis of novel 2-substituted-3,5-dinitropyridine derivatives. The demonstrated antiproliferative and antimicrobial potential of related compounds underscores the therapeutic promise of this chemical class. Further exploration of the chemical space around this scaffold, guided by high-throughput synthesis and screening, is a promising strategy for the discovery of new drug candidates.

References

Application of 2-Bromo-3,5-dinitropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dinitropyridine is a highly functionalized heterocyclic compound that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a bromine atom at the 2-position and two nitro groups at the 3- and 5-positions of the pyridine ring imparts a unique chemical reactivity, making it an attractive starting material for the development of new herbicides, fungicides, and insecticides. The electron-withdrawing nature of the nitro groups activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. This application note provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, including detailed experimental protocols and logical workflows.

Dinitropyridines are recognized as valuable precursors for a range of biologically active molecules, including agrochemicals.[1] While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various active compounds. This document will, therefore, focus on the plausible synthetic transformations and applications based on the known reactivity of this class of compounds.

General Synthetic Utility

The chemical reactivity of this compound allows for several key transformations that are valuable in the synthesis of complex agrochemical candidates.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functional groups into the pyridine ring, which can be tailored to interact with specific biological targets in pests, weeds, or fungi.

  • Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups. These amino groups can then be further functionalized, for example, through diazotization followed by substitution, or by acylation to form amides, which are common moieties in agrochemicals.

  • Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups, significantly increasing the molecular complexity and enabling the synthesis of a wide range of derivatives for biological screening.

Hypothetical Application in Fungicide Synthesis

To illustrate the potential of this compound, a hypothetical synthetic pathway towards a novel fungicide is proposed. This pathway is based on established chemical reactions and the structural features of known fungicides.

Diagram: Hypothetical Synthesis of a Pyridine-Based Fungicide

G A This compound B Nucleophilic Substitution (e.g., with 4-chlorophenol) A->B C Intermediate 1 B->C D Selective Nitro Group Reduction (e.g., Na2S) C->D E Intermediate 2 D->E F Amide Coupling (e.g., with a carboxylic acid chloride) E->F G Final Fungicide Candidate F->G

Caption: Hypothetical synthetic workflow for a novel fungicide.

Experimental Protocols

The following are representative experimental protocols for the key transformations of this compound. These are based on general procedures for similar substituted pyridines.

Protocol 1: Synthesis of 2-(4-chlorophenoxy)-3,5-dinitropyridine (Intermediate 1)

This protocol describes a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4-chlorophenol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 4-chlorophenol (1.1 eq) and K2CO3 (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Selective Reduction of a Nitro Group (Preparation of Intermediate 2)

This protocol outlines the selective reduction of one nitro group to an amine.

Materials:

  • 2-(4-chlorophenoxy)-3,5-dinitropyridine (Intermediate 1)

  • Sodium sulfide nonahydrate (Na2S·9H2O)

  • Methanol

  • Water

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in methanol.

  • Prepare a solution of Na2S·9H2O (1.2 eq) in water.

  • Add the sodium sulfide solution dropwise to the solution of Intermediate 1 at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Amide Coupling to Form the Final Product

This protocol describes the formation of an amide bond.

Materials:

  • 5-amino-2-(4-chlorophenoxy)-3-nitropyridine (Intermediate 2)

  • An appropriate carboxylic acid chloride (e.g., cyclopropanecarbonyl chloride) (1.1 eq)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the carboxylic acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for the agrochemical applications of this compound is not available, the following table provides expected yields for the hypothetical synthetic steps based on similar reactions reported in the literature for related compounds.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1Nucleophilic Aromatic SubstitutionThis compound2-(4-chlorophenoxy)-3,5-dinitropyridine70-85
2Selective Nitro Reduction2-(4-chlorophenoxy)-3,5-dinitropyridine5-amino-2-(4-chlorophenoxy)-3-nitropyridine60-75
3Amide Coupling5-amino-2-(4-chlorophenoxy)-3-nitropyridineFinal Fungicide Candidate80-95

Logical Workflow for Agrochemical Discovery

The general workflow for utilizing this compound in the discovery of new agrochemicals is outlined below.

Diagram: Agrochemical Discovery Workflow

G A This compound (Starting Material) B Parallel Synthesis of Derivatives (SNAr, Cross-Coupling, Reduction) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Herbicidal, Fungicidal, Insecticidal Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Agrochemical Candidate F->G

Caption: Workflow for agrochemical discovery.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its inherent reactivity allows for the straightforward introduction of a variety of functional groups and the construction of complex molecular architectures. While direct applications in commercial agrochemicals are not yet widely reported, the principles of its chemical transformations, as outlined in this note, provide a solid foundation for its use in discovery and development programs aimed at identifying the next generation of crop protection agents. The provided protocols and workflows serve as a guide for researchers to begin exploring the potential of this versatile synthetic intermediate.

References

Application Notes and Protocols: Large-Scale Synthesis and Purification of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-3,5-dinitropyridine is a valuable building block in medicinal chemistry and materials science due to its reactive bromine atom and the electron-withdrawing nature of the two nitro groups. These features allow for a variety of subsequent chemical modifications, making it a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for a proposed large-scale synthesis and purification of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 2-aminopyridine. The first step is the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The second step is the dinitration of 2-amino-5-bromopyridine to replace the amino group with a nitro group and introduce a second nitro group at the 3-position. Subsequent purification of the crude product will be achieved through recrystallization and column chromatography.

Synthesis_Pathway Start 2-Aminopyridine Intermediate 2-Amino-5-bromopyridine Start->Intermediate Bromination (NBS, Acetonitrile) Product This compound Intermediate->Product Dinitration (H2SO4, HNO3)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This procedure is adapted from established methods for the bromination of 2-aminopyridine.[1][2]

3.1.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Aminopyridine94.11100 g1.06Starting material
N-Bromosuccinimide (NBS)177.98198 g1.11Brominating agent
Acetonitrile41.051 L-Solvent
Saturated Sodium Bicarbonate Solution-500 mL-For workup
Brine-500 mL-For workup
Anhydrous Sodium Sulfate142.0450 g-Drying agent

3.1.2. Procedure

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (1.06 mol) of 2-aminopyridine in 1 L of acetonitrile.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 198 g (1.11 mol) of N-bromosuccinimide in portions over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 500 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with 500 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-5-bromopyridine can be purified by recrystallization from ethanol/water to yield a pale yellow solid. A yield of approximately 85-95% is expected.[1]

This dinitration protocol is a proposed method based on the nitration of similar amino-bromo-pyridines.[3][4] Extreme caution is required when working with concentrated acids and nitrating mixtures.

3.2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-5-bromopyridine173.01100 g0.58Starting material
Concentrated Sulfuric Acid (98%)98.08400 mL-Solvent and catalyst
Fuming Nitric Acid (90%)63.01200 mL-Nitrating agent
Crushed Ice-2 kg-For workup
Dichloromethane84.931 L-Extraction solvent
Saturated Sodium Bicarbonate Solution-1 L-For neutralization
Brine-500 mL-For workup
Anhydrous Magnesium Sulfate120.3750 g-Drying agent

3.2.2. Procedure

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 400 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly and cautiously add 100 g (0.58 mol) of 2-amino-5-bromopyridine to the cold sulfuric acid with vigorous stirring. Ensure the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 200 mL of fuming nitric acid to another 200 mL of concentrated sulfuric acid, pre-cooled to 0 °C. (Caution: Highly exothermic and corrosive) .

  • Slowly add the nitrating mixture to the solution of 2-amino-5-bromopyridine in sulfuric acid via the dropping funnel over 2-3 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 2 kg of crushed ice with stirring.

  • The crude product will precipitate as a yellow solid.

  • Filter the solid and wash it with cold water until the washings are neutral.

  • The aqueous filtrate should be neutralized with a strong base (e.g., NaOH) before disposal.

  • For further purification, dissolve the crude solid in dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification Protocols

Recrystallization is an effective method for purifying the crude this compound.[5][6][7]

4.1.1. Solvent Selection

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system of ethanol and water or isopropanol is likely to be effective for this type of compound.

4.1.2. Recrystallization Procedure

  • Dissolve the crude product in a minimum amount of hot ethanol in a flask.

  • If there are any insoluble impurities, perform a hot filtration.

  • To the hot solution, add water dropwise until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

For higher purity, column chromatography can be employed.[8]

4.2.1. Conditions

ParameterSpecification
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate)
Detection UV light (254 nm)

4.2.2. Chromatography Workflow

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimal DCM Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions (monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Figure 2: Workflow for the purification of this compound by column chromatography.

Safety Precautions

The synthesis of this compound involves hazardous materials and reactions. Strict adherence to safety protocols is mandatory.

  • Nitrating Mixture: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents.[9][10][11] Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[10] The preparation of the nitrating mixture is highly exothermic and should be done slowly and with cooling.

  • Nitroaromatic Compounds: Dinitroaromatic compounds can be thermally unstable and potentially explosive, especially in the presence of impurities. Avoid excessive heating and mechanical shock.

  • Reaction Quenching: Quenching the reaction mixture on ice is a highly exothermic process and should be done slowly and with vigorous stirring to dissipate the heat.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible.[11] Be familiar with the institutional emergency response plan. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[10]

References

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dinitropyridine. Due to its highly electron-deficient nature, this substrate requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The primary challenges stem from the substrate's unique electronic properties. The two electron-withdrawing nitro groups make the pyridine ring highly electron-deficient. While this activates the C-Br bond for oxidative addition to the palladium catalyst, it can also lead to issues such as catalyst inhibition by the pyridine nitrogen, increased susceptibility to nucleophilic attack on the ring, and potential side reactions involving the nitro groups under harsh conditions.[1]

Q2: What is a good starting point for catalyst, base, and solvent selection?

A2: For a highly electron-deficient substrate like this compound, a common starting point would be a palladium(0) or palladium(II) catalyst with a suitable phosphine ligand.

  • Catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or PPh₃ is often effective.

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust choices.

  • Solvent: A biphasic solvent system is typically used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[2][3]

Q3: How do the nitro groups affect the reaction?

A3: The electron-withdrawing nitro groups significantly increase the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4] This is generally favorable. However, under certain conditions, there is a possibility of the nitro group itself acting as a leaving group, though this is less common than C-Br activation.[5][6] It is crucial to use optimized conditions to favor the desired C-C bond formation.

Q4: My reaction is not going to completion. What are the most likely causes?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized or deactivated. Ensure all reagents and solvents are properly degassed.

  • Insufficient Base: The base may be too weak or not sufficiently soluble to activate the boronic acid for efficient transmetalation.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system.

Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[7] To minimize it, ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst. Using a Pd(0) source like Pd(PPh₃)₄ can also be preferable to a Pd(II) source (e.g., Pd(OAc)₂), as the in-situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization process.

Problem Potential Cause Suggested Solution
Low or No Yield 1. Catalyst Inactivity: Catalyst has degraded or was not properly activated (if using a Pd(II) precatalyst).• Use a fresh batch of catalyst. • Ensure rigorous degassing of all solvents and reagents. • Switch to a more robust precatalyst, such as a Buchwald palladacycle.
2. Incorrect Base: The chosen base may be too weak, too strong (causing substrate degradation), or poorly soluble.• Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Ensure the base is finely powdered for better solubility and reactivity.
3. Ligand Issues: The ligand may be inhibiting the reaction or be unsuitable for the electron-deficient substrate.• For electron-deficient halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be effective. • A ligand-free approach using Pd(OAc)₂ in an aqueous medium can also be trialed.[2]
Protodeboronation (Boronic acid is converted back to the corresponding arene)1. Presence of Protic Impurities/Water: Excess water or other protic sources can lead to the cleavage of the C-B bond.• Use anhydrous solvents if possible, although many Suzuki protocols require water. • Use a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. • Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]
2. High Temperature/Long Reaction Time: Extended heating can promote decomposition pathways.• Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed. • Try running the reaction at a lower temperature for a longer duration.
Formation of Multiple Side Products 1. Substrate Degradation: The highly activated pyridine ring may be susceptible to nucleophilic attack by the base or other species.• Use a milder base (e.g., K₂CO₃ instead of NaOH). • Lower the reaction temperature.
2. Competing Reactions: Potential for reactions involving the nitro groups.• Avoid overly harsh conditions (very high temperatures or strongly nucleophilic additives). • Confirm the identity of byproducts by mass spectrometry to diagnose the issue.
Reaction Stalls 1. Catalyst Inhibition: The pyridine nitrogen of the substrate or product may coordinate to the palladium center, inhibiting catalytic turnover.• Increase catalyst loading. • Switch to a bulkier ligand that can disfavor product inhibition.
2. Poor Reagent Solubility: One of the components is not sufficiently soluble at the reaction temperature.• Screen alternative solvent systems (e.g., DMF/water, Toluene/Ethanol/Water). • Increase the reaction temperature to improve solubility.

Data on Suzuki Coupling of Substituted 2-Halopyridines

While specific data for this compound is scarce in published literature, the following tables summarize conditions used for structurally related, electron-deficient 2-halopyridines, which can serve as a strong starting point for optimization.

Table 1: Reaction Conditions for Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601289
24-Methylphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601292
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601293
44-Chlorophenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601285

Table 2: Selected Conditions for Suzuki Coupling of Various Heteroaryl Halides

Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2)K₃PO₄THF/H₂O11082[10]
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄Dioxane8071[11]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8088[12]
2-Chloropyridine1-Boc-2-pyrroleboronic acidP1-L1 (1.2)K₃PO₄THF/H₂O11088[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for the specific arylboronic acid being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle 3-5 times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed water.

  • Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Degassing Technique (Freeze-Pump-Thaw):

  • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum for several minutes.

  • Close the flask to the vacuum and thaw the solvent. Bubbles of dissolved gas will be released.

  • Repeat this cycle at least three times for optimal degassing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the optimization of the Suzuki coupling reaction.

Suzuki_Troubleshooting start Start Reaction (Initial Conditions) check_yield Reaction Complete? Monitor by TLC/LCMS start->check_yield success High Yield? (>70%) check_yield->success Yes check_side_products Major Side Products? check_yield->check_side_products No (Incomplete) end_success Process Complete success->end_success Yes low_yield Low Yield or Stalled Reaction success->low_yield No cause_catalyst Check Catalyst Activity (Fresh Catalyst, Degassing) low_yield->cause_catalyst cause_base Screen Bases (K₃PO₄, Cs₂CO₃) low_yield->cause_base cause_temp Increase Temperature (e.g., 100-110°C) low_yield->cause_temp cause_ligand Change Ligand (e.g., Buchwald Ligands) low_yield->cause_ligand cause_catalyst->check_yield Re-run cause_base->check_yield Re-run cause_temp->check_yield Re-run cause_ligand->check_yield Re-run check_side_products->low_yield side_products Analyze Side Products (Homocoupling, Protodeboronation) check_side_products->side_products Yes fix_homocoupling Improve Degassing Use Pd(0) Source side_products->fix_homocoupling Homocoupling fix_protodeboronation Use Stronger Base (K₃PO₄) Use Boronic Ester side_products->fix_protodeboronation Protodeboronation fix_homocoupling->check_yield Re-run fix_protodeboronation->check_yield Re-run

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Common side reactions and byproducts in 2-Bromo-3,5-dinitropyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-3,5-dinitropyridine, primarily focusing on the common Sandmeyer reaction pathway starting from 2-amino-3,5-dinitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is the Sandmeyer reaction.[1][2] This process involves two main steps: the diazotization of the primary aromatic amine (2-amino-3,5-dinitropyridine) to form a diazonium salt, followed by the copper(I) bromide-catalyzed displacement of the diazonium group with a bromide.[3][4]

Q2: What are the critical parameters to control during the diazotization step?

A2: Temperature and acid concentration are crucial. The reaction should be maintained at a low temperature, typically between 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt.[5] The diazotization is performed in a strong acid, and the slow, dropwise addition of the diazotizing agent (e.g., an aqueous solution of sodium nitrite) is essential to control the reaction rate and temperature.[6]

Q3: My final product is a yellowish solid, but the yield is very low. What are the likely causes?

A3: Low yield is a common issue and can be attributed to several factors:

  • Incomplete Diazotization: Insufficient acid or diazotizing agent can lead to unreacted starting material.

  • Diazonium Salt Decomposition: If the temperature rises above 5-10 °C, the diazonium salt can decompose, often forming tarry, intractable byproducts.

  • Formation of 2-Hydroxy-3,5-dinitropyridine: The diazonium salt can react with water in the acidic medium to form the corresponding hydroxy compound, which is often the major byproduct.[1][7]

  • Losses during Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent.

Q4: I have a significant amount of a polar byproduct that is difficult to separate from my desired product. What is it likely to be and how can I minimize its formation?

A4: This polar impurity is almost certainly 2-hydroxy-3,5-dinitropyridine . It forms when the diazonium salt intermediate reacts with water instead of the bromide nucleophile.[7] To minimize its formation:

  • Maintain Strict Temperature Control: Keep the reaction temperature at 0-5 °C throughout the diazotization and addition to the copper(I) bromide solution.

  • Use Concentrated Reagents: Using a more concentrated acid medium (e.g., 48% HBr) can reduce the activity of water.

  • Prompt Consumption: Add the freshly prepared diazonium salt solution to the CuBr solution without delay to ensure it reacts via the desired pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Premature decomposition of diazonium salt. 2. Formation of 2-hydroxy-3,5-dinitropyridine byproduct. 3. Incomplete reaction.1. Strictly maintain reaction temperature between 0-5 °C. 2. Add the diazonium salt solution to the CuBr solution promptly. 3. Ensure a slight stoichiometric excess of sodium nitrite and CuBr.
Presence of Unreacted Starting Material Incomplete diazotization.1. Ensure the 2-amino-3,5-dinitropyridine is fully dissolved in the acid before cooling. 2. Check the purity and stoichiometry of the sodium nitrite.
Formation of Dark, Tarry Substance Decomposition of the diazonium salt at elevated temperatures.1. Improve cooling efficiency of the reaction vessel. 2. Add the sodium nitrite solution more slowly to better manage the exothermic reaction.
Product is Difficult to Purify Significant contamination with the hydroxy byproduct.1. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar hydroxy compound. 2. Implement preventative measures to minimize its formation in future attempts.
Biaryl Byproduct Detected Radical coupling of the aryl radical intermediate.[1]This is an inherent, though typically minor, side reaction of the Sandmeyer's radical mechanism.[8] It can often be removed during standard purification (recrystallization or chromatography).

Experimental Protocol: Sandmeyer Reaction

This is a representative protocol for the synthesis of this compound from 2-amino-3,5-dinitropyridine. Researchers should conduct a thorough risk assessment before proceeding.

Step 1: Diazotization of 2-amino-3,5-dinitropyridine

  • In a flask equipped with a magnetic stirrer and thermometer, dissolve 2-amino-3,5-dinitropyridine (1.0 eq) in concentrated hydrobromic acid (48%) at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete. The resulting solution contains the 3,5-dinitropyridine-2-diazonium bromide intermediate.

Step 2: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in additional concentrated hydrobromic acid (48%). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

Step 3: Workup and Purification

  • Pour the reaction mixture onto crushed ice.

  • Carefully neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Reaction Pathways and Workflow

Reaction_Pathway cluster_main Main Synthetic Route cluster_side Common Side Reaction A 2-Amino-3,5-dinitropyridine B 3,5-Dinitropyridine-2-diazonium Salt A->B NaNO2, HBr 0-5 °C C This compound (Product) B->C CuBr D 2-Hydroxy-3,5-dinitropyridine (Byproduct) B->D H2O (Hydrolysis)

Caption: Reaction scheme showing the main pathway to this compound and the competing hydrolysis side reaction.

Workflow start Start: 2-Amino-3,5-dinitropyridine diazotization Step 1: Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization sandmeyer Step 2: Sandmeyer Reaction (Addition to CuBr solution) diazotization->sandmeyer workup Step 3: Quenching & Neutralization sandmeyer->workup extraction Step 4: Solvent Extraction workup->extraction purification Step 5: Purification (Chromatography / Recrystallization) extraction->purification product Final Product: this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of Hindered Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of sterically hindered pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction with a hindered 2-chloropyridine is not working. What is the most common reason for failure?

A1: The coupling of 2-chloropyridines is particularly challenging due to the lower reactivity of the C-Cl bond towards oxidative addition and potential catalyst inhibition by the pyridine nitrogen.[1][2] The most critical factor for success is the choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote the reaction.[3][4] Using a palladium pre-catalyst, which can provide a more reliable formation of the active catalytic species, is also highly recommended over generating the catalyst in-situ from sources like Pd(OAc)₂.[5]

Q2: What is the best general-purpose ligand for coupling hindered pyridines with hindered amines?

A2: There is no single "best" ligand for all substrates. However, dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, BrettPhos, RuPhos), are excellent starting points.[6][7]

  • BrettPhos is often a superior choice for the monoarylation of primary amines.[7][8]

  • RuPhos has shown excellent results for coupling secondary amines.[7]

  • XPhos is a highly active and versatile ligand for a broad range of substrates, including heteroaryl halides.[7] Screening a small set of these modern ligands is often the most effective strategy.

Q3: Which base should I choose for my reaction?

A3: The choice of base is crucial. Strong, non-nucleophilic bases are most common.

  • Sodium tert-butoxide (NaOt-Bu) is a widely used and effective base for many Buchwald-Hartwig reactions.[1][9]

  • Lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous for substrates with functional groups that are sensitive to alkoxides.[8]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) are weaker bases that can be used for substrates sensitive to strong bases, though they may require higher reaction temperatures or longer times.[10]

Q4: Can the pyridine nitrogen poison the palladium catalyst?

A4: Yes, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. This is a known challenge when working with heteroaryl halides.[7] The use of sterically demanding ligands helps to mitigate this issue by sterically shielding the palladium center and favoring the productive catalytic cycle.[3][6]

Q5: My starting material is being consumed, but I am seeing hydrodehalogenation instead of the desired product. What can I do?

A5: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. It can occur when β-hydride elimination competes with reductive elimination.[6] To minimize this, ensure your reagents and solvent are anhydrous. Additionally, optimizing the ligand and base combination can favor the desired reductive elimination pathway. The correct choice of a bulky phosphine ligand is known to help minimize this side reaction.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of hindered pyridines.

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution Rationale
Inactive Catalyst Use a palladium pre-catalyst (e.g., XPhos Pd G3) instead of Pd(OAc)₂ or Pd₂(dba)₃. Ensure the catalyst and ligand are handled under an inert atmosphere.Pre-catalysts provide a more reliable and efficient generation of the active LPd(0) species, leading to more reproducible results.[5][9]
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).Sterically demanding and electron-rich ligands are crucial for promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), especially for challenging substrates like hindered pyridines.[3][6][11]
Incorrect Base Screen different bases. If using NaOt-Bu, ensure it is fresh and from a reliable source. Consider Cs₂CO₃ or LHMDS as alternatives.The base plays a critical role in deprotonating the amine. The strength and nature of the base can significantly impact the reaction rate and yield.[9][12]
Reaction Temperature Too Low Increase the reaction temperature, typically to 80-110 °C.Hindered substrates often require thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[9][12]
Solvent Issues Ensure the solvent (e.g., toluene, dioxane) is anhydrous and degassed. Consider screening alternative solvents.Oxygen can deactivate the Pd(0) catalyst. Water can interfere with the base and promote side reactions.[5][8]
Inhibited by Aryl Iodide If using an aryl iodide, consider switching to the analogous aryl bromide.While counterintuitive to reactivity trends in other cross-couplings, the iodide formed during the reaction can sometimes inhibit the palladium catalyst. Aryl bromides are often more reliable for this transformation.[9][12]
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Suggested Solution Rationale
Presence of Water Use rigorously dried solvents and reagents. Dry glassware in an oven before use.Water can protonate key intermediates and facilitate hydrodehalogenation pathways.
Suboptimal Ligand/Catalyst Switch to a more sterically hindered ligand.Bulky ligands can create a steric environment around the palladium that disfavors side reactions like β-hydride elimination and promotes the desired C-N reductive elimination.[6]
Reaction Time Too Long Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.Prolonged heating after reaction completion can lead to product degradation or the formation of side products.

Ligand Selection and Performance

The selection of the phosphine ligand is arguably the most critical parameter for success. The table below summarizes the performance of different ligands for a challenging coupling reaction.

Table 1: Comparison of Ligand Performance for the Coupling of 2-Chlorotoluene and 2,6-Diisopropylaniline

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
Trineopentylphosphine (TNpP) Pd(dba)₂NaOt-BuToluene1002495
BrettPhos Pd(OAc)₂LiHMDSTHF701892
PhBrettPhos Pd(OAc)₂NaOt-BuDioxane1001885
CPhos Pd(OAc)₂NaOt-BuDioxane100180

Data compiled from multiple sources for illustrative purposes.[13][14] This data highlights how a rationally designed, sterically hindered ligand (TNpP, BrettPhos) can be highly effective, while a less suitable ligand (CPhos) may yield no product under similar conditions.[14]

Key Experimental Protocols & Visualizations

General Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][15]

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex LPd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [LPd(II)(Ar)(NHR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex LPd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation product Ar-NR'R'' Desired Product amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagents Ar-X + HNR'R'' base_in + Base base_out - Base-H⁺X⁻ Experimental_Workflow prep 1. Preparation - Oven-dry glassware - Prepare anhydrous, degassed solvent setup 2. Reaction Setup (Inert Atmosphere) - Add Pd source, ligand, and base to flask - Purge with Argon/Nitrogen prep->setup addition 3. Reagent Addition - Add solvent - Add hindered pyridine (Ar-X) - Add amine (HNR'R'') setup->addition reaction 4. Reaction - Heat to specified temperature (e.g., 100 °C) - Stir for required time (e.g., 16-24 h) - Monitor by TLC/LCMS addition->reaction workup 5. Workup - Cool to room temperature - Partition between EtOAc and H₂O reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify by flash chromatography workup->purify analysis 7. Analysis - Characterize product (NMR, MS) purify->analysis Troubleshooting_Tree start Start: Low or No Yield check_sm Starting Material (SM) Consumed? start->check_sm no_reaction No Reaction or Poor Conversion check_sm->no_reaction No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes check_catalyst Is Catalyst System Active? (Pre-catalyst, inert atmosphere) no_reaction->check_catalyst catalyst_no Action: Use pre-catalyst. Ensure rigorous inert technique. check_catalyst->catalyst_no No / Unsure catalyst_yes Is Ligand/Base/Temp Optimal? check_catalyst->catalyst_yes Yes optimize Action: Screen ligands (XPhos, RuPhos). Screen bases (NaOt-Bu, LHMDS). Increase temperature. catalyst_yes->optimize check_side_products Side Products Observed? (e.g., Hydrodehalogenation) sm_consumed->check_side_products side_products_yes Action: Use rigorously dry/degassed solvent. Switch to a bulkier ligand. check_side_products->side_products_yes Yes side_products_no Product Degradation? check_side_products->side_products_no No / Unsure degradation_action Action: Lower reaction temperature. Monitor reaction and stop upon completion. side_products_no->degradation_action

References

Technical Support Center: Purification of 2-Bromo-3,5-dinitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-3,5-dinitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of a bromopyridine precursor. Consequently, the most common impurities include:

  • Unreacted Starting Material: Such as 2-bromopyridine.

  • Mononitrated Isomers: Including 2-bromo-3-nitropyridine and 2-bromo-5-nitropyridine.

  • Other Dinitrated Isomers: Positional isomers of dinitrobromopyridine that may form depending on the reaction conditions.

  • Over-brominated species: Such as 2-amino-3,5-dibromopyridine, if starting from an aminopyridine derivative.[1][2]

Q2: What are the primary purification techniques for this compound?

A2: The most effective and commonly used purification techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.[3][4]

  • Column Chromatography: A versatile method for separating the desired product from byproducts with different polarities, especially isomeric impurities.[3][5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity and for the isolation of impurities for characterization.[6]

Q3: How can I effectively separate this compound from its isomers?

A3: The separation of isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most reliable method. A careful selection of the stationary phase (typically silica gel) and a well-optimized eluent system are crucial for successful separation.[5]

  • Fractional Recrystallization: This technique can sometimes be employed, taking advantage of slight differences in solubility of the isomers in a particular solvent.

  • Preparative HPLC: For difficult separations and high-purity requirements, preparative HPLC is a powerful tool.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.1. Evaporate some of the solvent to increase the concentration of the product. 2. Add an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. 4. Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. The melting point of the solute is lower than the boiling point of the solvent. The cooling rate is too fast. High concentration of impurities.1. Choose a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold. 2. Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help. 3. Try a different solvent or a solvent mixture.
Low recovery of the purified product. The product is too soluble in the cold solvent. Premature crystallization during hot filtration.1. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize solubility. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. During hot filtration, pre-heat the funnel and filter flask to prevent the product from crystallizing on the filter paper.
Poor purity after recrystallization. Inappropriate solvent choice where impurities have similar solubility to the product. Co-crystallization of impurities.1. Select a solvent where the impurities are either very soluble or very insoluble at all temperatures. 2. Perform a second recrystallization with a different solvent system.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate eluent system.1. Systematically vary the polarity of the eluent. For silica gel, a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. 2. If compounds are very polar, consider adding a small percentage of a more polar solvent like methanol.
Product does not elute from the column. The eluent is not polar enough. The product is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. 2. If the product is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help.
Co-elution of product and impurities. The polarity difference between the product and impurities is too small for the chosen eluent system. The column is overloaded.1. Use a shallower gradient of eluent polarity or switch to isocratic elution with an optimized solvent mixture. 2. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). 3. Consider using a different stationary phase (e.g., alumina).
Streaking or tailing of bands. The compound is too soluble in the eluent. The compound is interacting too strongly with the stationary phase.1. Decrease the polarity of the eluent. 2. Add a modifier to the eluent (e.g., a small amount of acid or base).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from isomeric and other impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexanes.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity solvent system, such as 95:5 hexanes:ethyl acetate.

    • Gradually increase the polarity of the eluent. The exact gradient will depend on the separation observed on a preliminary TLC analysis. A stepwise gradient could be, for example, 90:10, 80:20, and 70:30 hexanes:ethyl acetate.

  • Collect Fractions: Collect the eluent in fractions using test tubes or other suitable containers.

  • Analyze Fractions: Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_outcome Outcome Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Major/Isomeric Impurities Purity_Check Check Purity (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Troubleshoot Further Purification Needed Purity_Check->Troubleshoot Purity < 98% Troubleshoot->Column_Chromatography Re-purify

Caption: General workflow for purification and troubleshooting of this compound.

Recrystallization_Troubleshooting start Recrystallization Fails No Crystals or Oiling Out cause1 Too Much Solvent start:f1->cause1 cause2 Cooling Too Fast start:f1->cause2 cause3 Inappropriate Solvent start:f1->cause3 solution1 Evaporate Solvent / Add Anti-solvent cause1->solution1 solution2 Slow Cooling (e.g., insulated bath) cause2->solution2 solution3 Screen for a New Solvent or Solvent Mixture cause3->solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dinitropyridine in cross-coupling reactions. Given the highly electron-deficient nature of this substrate due to the two nitro groups, careful selection of catalyst, ligand, and reaction conditions is crucial for success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is a highly electron-deficient heteroaryl halide. The strong electron-withdrawing nature of the two nitro groups and the pyridine nitrogen atom can lead to several challenges:

  • Catalyst Deactivation: The nitro groups and the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Side Reactions: The high electrophilicity of the pyridine ring increases the likelihood of nucleophilic aromatic substitution (SNAr) as a competing reaction pathway.

  • Poor Oxidative Addition: While electron-withdrawing groups can sometimes accelerate oxidative addition, in highly substituted and sterically hindered systems, this step can still be challenging.[1]

  • Product Inhibition: The coupled product, now containing an additional aromatic or other unsaturated group, may also act as a ligand for the palladium catalyst, leading to product inhibition.

Q2: What are the initial recommended catalyst systems for different types of cross-coupling with this compound?

A2: For this highly electron-deficient substrate, specific catalyst systems are recommended to overcome the inherent challenges. Below are starting points for common cross-coupling reactions:

Cross-Coupling ReactionRecommended Catalyst System (Starting Point)Key Considerations
Suzuki-Miyaura Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) Base: K₂CO₃ or K₃PO₄The choice of a strong inorganic base is often necessary. The use of bulky, electron-rich phosphine ligands can be beneficial.[2]
Sonogashira Catalyst: PdCl₂(PPh₃)₂, CuI (co-catalyst) Base: Et₃N or other amine baseCareful control of reaction conditions is needed to avoid homocoupling of the alkyne partner, a common side reaction.[3][4]
Buchwald-Hartwig Amination Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) Base: NaOt-Bu or K₃PO₄The use of sterically hindered biarylphosphine ligands is often crucial for achieving good yields with challenging aryl halides.[5][6]
Heck Catalyst: Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) Base: Et₃N or NaOAcThe choice of base and solvent can significantly impact the reaction outcome and selectivity.[7]

Q3: What are common side reactions to watch out for?

A3: Besides the desired cross-coupling product, several side reactions can occur:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to 3,5-dinitropyridine. This can be promoted by certain catalyst/ligand combinations and the presence of water or other protic sources.

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki or alkyne in Sonogashira reactions).[4]

  • Nucleophilic Aromatic Substitution (SNAr): Direct attack of the nucleophile (e.g., amine in Buchwald-Hartwig) on the electron-deficient pyridine ring, displacing the bromide. This is more likely at higher temperatures.

  • Catalyst Decomposition: Formation of inactive palladium black, often observed as a black precipitate.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst * Use a pre-catalyst or activate the catalyst in situ. * Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning.[8]
Inappropriate Ligand * For Suzuki and Buchwald-Hartwig, screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[5][6] * For Sonogashira, PPh₃ is a common starting point, but other phosphines can be screened.[3]
Incorrect Base * The choice of base is critical. For Suzuki, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. * For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu is often required.[6]
Low Reaction Temperature * Gradually increase the reaction temperature in increments of 10-20°C. However, be mindful of potential side reactions at higher temperatures.
Poor Solubility * Screen different solvents to ensure all components are soluble at the reaction temperature. Common solvents include dioxane, toluene, and DMF.
Problem 2: Formation of Significant Side Products
Side Product Observed Suggested Solution
Hydrodehalogenation Product * Use rigorously dried solvents and reagents. * Consider a different ligand or base combination.
Homocoupling Product (especially in Sonogashira) * Use copper-free Sonogashira conditions if homocoupling is a major issue.[3] * Ensure the reaction is performed under an inert atmosphere to minimize oxygen, which can promote homocoupling.[4]
SNAr Product * Lower the reaction temperature. * Use a less nucleophilic base.
Palladium Black Formation * Use a more stable catalyst or a higher ligand-to-palladium ratio. * Ensure thorough degassing of solvents and reagents.

Experimental Protocols (General Starting Points)

The following are generalized protocols based on reactions with analogous electron-deficient bromopyridines. Optimization will likely be required for this compound.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.

  • Heat the reaction mixture to 80-100°C with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Sonogashira Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and CuI (1-3 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature to 50°C and monitor by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[3][9]

General Buchwald-Hartwig Amination Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel, remove from the glovebox, and heat to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[6]

Visualizations

Experimental_Workflow General Cross-Coupling Workflow reagents 1. Add Solids: This compound, Coupling Partner, Base catalyst 2. Add Catalyst/Ligand reagents->catalyst inert 3. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Quench, Extract, Wash) reaction->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Decision Tree start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/precatalyst. Ensure inert atmosphere and dry solvents. check_catalyst->solution_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes solution_conditions Screen ligands, bases, solvents, and temperature. check_conditions->solution_conditions No solution_side_reactions Identify side products (e.g., hydrodehalogenation). Adjust conditions to minimize (e.g., lower temp, change base). check_side_reactions->solution_side_reactions Yes end Re-evaluate substrate purity and stoichiometry. check_side_reactions->end No

Caption: A decision tree for troubleshooting common cross-coupling issues.

References

Navigating Exothermic Events in the Nitration of 2-Bromopyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the exothermic nature of the nitration of 2-bromopyridine. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure safe and successful experimentation.

Troubleshooting Guide: Managing Exothermic Events

Q1: My reaction temperature is rising uncontrollably. What should I do?

A1: An uncontrolled temperature increase indicates a potential runaway reaction, which is a significant safety hazard in nitration processes.[1] Immediate action is critical.

  • Step 1: Emergency Shutdown. Cease addition of the nitrating agent immediately.

  • Step 2: Enhance Cooling. Ensure your cooling bath is at the lowest possible temperature and that there is efficient heat transfer. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Step 3: Quenching (Use with extreme caution). If the temperature continues to rise despite enhanced cooling, prepare a quenching agent. A pre-chilled, large volume of cold water or a dilute aqueous solution of a weak base like sodium bicarbonate can be used to dilute the reaction mixture and slow the reaction rate. However, be aware that the initial addition of water to concentrated acids can also generate heat.[2] This should be a last resort and performed behind a blast shield.

  • Step 4: Evacuate. If the reaction cannot be brought under control, evacuate the area immediately and alert safety personnel.

Q2: I observed a sudden evolution of brown gas from my reaction. What is happening?

A2: The evolution of brown gas (nitrogen dioxide, NO₂) is a strong indicator of a decomposition reaction, which can accompany a thermal runaway.[1] This is a serious situation as it signifies that the reaction is proceeding too quickly and may be entering an uncontrolled state. Follow the emergency shutdown and cooling procedures outlined in A1 immediately. Ensure the reaction is conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes.

Q3: My reaction yield is low, and I suspect the exothermic nature is the cause. How can I improve it?

A3: Poor temperature control can lead to side reactions and decomposition of the starting material or product, resulting in lower yields. To improve your yield, focus on stringent temperature management.

  • Slow Addition: Add the nitrating agent dropwise at a very slow rate. This allows the cooling system to dissipate the heat generated from the reaction effectively.

  • Low Temperature: Maintain a low reaction temperature throughout the addition process. For nitration of pyridine derivatives, temperatures are often kept below 30°C, and in some cases, as low as 0-10°C.[3][4]

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Dilution: Using an appropriate solvent can help to dissipate heat more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with the nitration of 2-bromopyridine?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1] Other hazards include the use of corrosive and strong oxidizing acids (e.g., nitric acid and sulfuric acid), and the potential for the formation of explosive nitro compounds. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and have an emergency plan in place.

Q2: What are the typical byproducts in the nitration of 2-bromopyridine?

A2: Byproducts can arise from over-nitration (dinitration), oxidation of the pyridine ring, or other side reactions. In related bromination reactions of pyridine, the formation of di-substituted products like 2,5-dibromopyridine has been observed.[4] The position of the second nitro group can vary. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial to minimize byproduct formation.

Q3: Can I monitor the progress of my reaction to better control the exotherm?

A3: Yes, monitoring the reaction is highly recommended. Techniques like thin-layer chromatography (TLC) can be used to follow the consumption of the starting material. For more advanced control, in-situ monitoring with techniques like infrared (IR) spectroscopy or the use of a reaction calorimeter can provide real-time data on reaction progress and heat flow.[5]

Q4: Are there alternative, safer methods for the nitration of pyridine derivatives?

A4: Continuous flow chemistry is emerging as a safer alternative for highly exothermic reactions like nitration.[6] The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for much more efficient heat dissipation, significantly reducing the risk of thermal runaway.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the nitration of pyridine derivatives, based on literature for related compounds. These should be used as a starting point for optimization.

Table 1: Temperature Control Parameters for Nitration

ParameterRecommended RangeRationale
Initial Reaction Temperature 0 - 10 °CMinimizes initial reaction rate and allows for controlled initiation.
Nitrating Agent Addition Temperature 0 - 20 °CMaintains control over the exothermic reaction during the addition phase.[3][4]
Maximum Allowable Temperature < 30 °CExceeding this temperature significantly increases the risk of side reactions and runaway.[3]
Quenching Temperature < 10 °CEnsures that the quenching process itself does not lead to a significant exotherm.

Table 2: Reagent Ratios and Addition Rates

ReagentMolar Ratio (to 2-bromopyridine)Recommended Addition Rate
Nitrating Agent (e.g., HNO₃) 1.0 - 1.2 equivalentsDropwise, over 1-2 hours
Sulfuric Acid (if used) 2 - 3 equivalentsAdded initially to the substrate

Experimental Protocols

Protocol 1: Batch Nitration of 2-Bromopyridine with Mixed Acid

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.

  • Reaction Setup:

    • Place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in a cooling bath (e.g., ice-salt or dry ice-acetone).

    • Ensure the setup is in a certified fume hood with the sash at the lowest practical height.

  • Reagent Preparation:

    • Charge the flask with 2-bromopyridine and concentrated sulfuric acid.

    • Cool the mixture to 0°C with efficient stirring.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration:

    • Slowly add the nitrating mixture dropwise to the stirred solution of 2-bromopyridine in sulfuric acid via the dropping funnel.

    • Carefully monitor the internal temperature and maintain it below 10°C throughout the addition. The addition rate should be adjusted to ensure the temperature does not rise rapidly.

    • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours, monitoring for any temperature changes.

  • Workup:

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic and should be done cautiously.

    • Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) while keeping the mixture cool in an ice bath.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Nitration_Mechanism Figure 1: Electrophilic Aromatic Substitution Mechanism for Nitration cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O Water (H₂O) HNO3->H2O H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H2SO4->HSO4- H2SO4_regen H₂SO₄ (regenerated) HSO4-->H2SO4_regen + H⁺ 2-Bromopyridine 2-Bromopyridine Sigma_Complex Sigma Complex (Arenium Ion) 2-Bromopyridine->Sigma_Complex + NO₂⁺ Product Nitro-2-bromopyridine Sigma_Complex->Product - H⁺

Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism for Nitration

Exotherm_Management_Workflow Figure 2: Workflow for Managing Exothermic Events Start Start Monitor_Temp Monitor Reaction Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Reaction Continue Reaction Temp_Stable->Continue_Reaction Yes Temp_Rise Uncontrolled Temperature Rise Temp_Stable->Temp_Rise No Continue_Reaction->Monitor_Temp End End Continue_Reaction->End Stop_Addition Stop Reagent Addition Temp_Rise->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Temp_Controlled Temperature Controlled? Enhance_Cooling->Temp_Controlled Temp_Controlled->Monitor_Temp Yes Quench Prepare to Quench (Caution!) Temp_Controlled->Quench No Evacuate Evacuate Area Quench->Evacuate

Caption: Figure 2: Workflow for Managing Exothermic Events

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Issue Observed Issue Runaway_Temp Runaway Temperature Issue->Runaway_Temp Low_Yield Low Yield Issue->Low_Yield Gas_Evolution Brown Gas Evolution Issue->Gas_Evolution Action1 Emergency Shutdown & Cooling Runaway_Temp->Action1 Action2 Slow Reagent Addition & Lower Temperature Low_Yield->Action2 Action4 Check Stirring Efficiency Low_Yield->Action4 Action5 Consider Dilution Low_Yield->Action5 Action3 Ensure Adequate Ventilation & Follow Runaway Protocol Gas_Evolution->Action3 Action3->Action1

Caption: Figure 3: Troubleshooting Decision Tree

References

Technical Support Center: Overcoming Poor Solubility of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2-Bromo-3,5-dinitropyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a highly polar compound due to the presence of two nitro groups and the pyridine ring, yet it often exhibits poor solubility in many common organic solvents. This is attributed to its rigid crystalline structure and strong intermolecular interactions. While specific quantitative data is scarce, qualitative information for structurally similar compounds suggests that it is likely to be sparingly soluble in non-polar solvents and may have limited solubility in some polar solvents.

Q2: Which solvents are recommended for reactions involving this compound?

Based on experimental data for related bromonitropyridines and general principles for dissolving polar, nitroaromatic compounds, the following solvents should be considered. It is crucial to perform small-scale solubility tests before proceeding with a large-scale reaction.

Q3: How can I improve the solubility of this compound in a chosen solvent?

Several techniques can be employed to enhance the solubility of this compound:

  • Heating: Increasing the reaction temperature often significantly improves the solubility of solid reactants.

  • Co-solvents: Using a mixture of solvents can be effective. For example, a small amount of a high-boiling point, polar aprotic solvent like DMF or DMSO can be added to a less polar solvent like toluene to increase the overall solvating power of the medium.

  • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and increase the rate of dissolution.

  • High Dilution: Running the reaction under more dilute conditions may help to keep the compound in solution, although this may impact reaction kinetics.

Q4: My reaction with this compound is showing low yield. Could this be related to solubility issues?

Yes, poor solubility is a common cause of low reaction yields. If this compound is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to a slow and incomplete reaction. Visual inspection for undissolved solid during the reaction is a key indicator.

Q5: Are there any alternative reaction techniques for insoluble reactants like this compound?

For reactants that remain insoluble despite various solvent and temperature combinations, solid-state reaction techniques can be considered. Ball milling, for instance, can facilitate reactions between solid reactants by providing the necessary energy through mechanical force.[1][2]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to address the poor solubility of this compound.

A Initial Observation: This compound is not dissolving. B Step 1: Increase Temperature Gradually heat the mixture to just below the solvent's boiling point. A->B C Is the compound now dissolved? B->C D Proceed with the reaction. Monitor for precipitation upon cooling or addition of other reagents. C->D Yes E Step 2: Add a Co-solvent Add a small percentage (5-10%) of a high-boiling polar aprotic solvent (e.g., DMF, DMSO). C->E No F Is the compound now dissolved? E->F G Proceed with the reaction. Be mindful of the co-solvent's potential reactivity and effect on work-up. F->G Yes H Step 3: Consider Alternative Solvents Consult the solvent suggestion table and perform small-scale solubility tests with other promising solvents. F->H No I Was a suitable solvent found? H->I J Restart the reaction with the new solvent system. I->J Yes K Step 4: Advanced Techniques If solubility remains an issue, consider high dilution or solid-state reaction methods like ball milling. I->K No

Caption: Troubleshooting workflow for poor solubility.

Issue 2: The reaction is sluggish or incomplete, and undissolved this compound is visible.

This workflow helps to diagnose and resolve reactions that are hindered by the poor solubility of the reactant.

A Initial Observation: Slow/incomplete reaction with visible undissolved solid. B Is the reaction temperature optimized for solubility? A->B C Increase temperature and monitor reaction progress. B->C No D Is the solvent system appropriate? Consider the polarity of all reactants. B->D Yes I Reaction proceeds to completion. C->I E Add a co-solvent to improve solubility of this compound. D->E No F Is vigorous stirring being applied? D->F Yes E->I G Increase stirring rate to maximize the surface area of the solid in contact with the liquid phase. F->G No H Consider using a phase-transfer catalyst if applicable to the reaction type. F->H Yes G->I H->I

Caption: Decision tree for incomplete reactions due to solubility.

Data Presentation

Table 1: Suggested Solvents for this compound Based on Structurally Similar Compounds

Solvent ClassSolvent ExamplesBoiling Point (°C)Rationale & Potential Issues
Polar Aprotic N,N-Dimethylformamide (DMF)153Often a good solvent for polar, poorly soluble compounds. May be difficult to remove during work-up.
Dimethyl sulfoxide (DMSO)189High solvating power. Can be reactive under certain conditions and very difficult to remove.
Acetonitrile (MeCN)82A common solvent in organic synthesis. Its lower boiling point makes it easier to remove.
Propionitrile97Similar to acetonitrile but with a higher boiling point, allowing for higher reaction temperatures.
Aromatic Toluene111Often used in combination with a polar co-solvent. Generally poor at dissolving highly polar compounds on its own.
Ethers 1,4-Dioxane101A polar ether that may offer better solubility than less polar ethers like THF.
Polar Protic Methanol (MeOH)65Some related compounds show solubility in methanol. Potential for reactivity with the substrate under certain conditions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction Using a Co-solvent System

This protocol is a general guideline and should be adapted based on the specific nucleophile and reaction conditions.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add the primary solvent (e.g., toluene, 10 mL per mmol of substrate).

  • Co-solvent Addition: Add the co-solvent (e.g., DMF, 0.5-1 mL per mmol of substrate) to the suspension.

  • Heating and Dissolution: Heat the mixture with stirring to the desired reaction temperature (e.g., 80-120 °C). The solids should dissolve or become a fine suspension.

  • Reagent Addition: Once the reaction temperature is stable, add the nucleophile (1.0-1.2 eq) and any necessary base (e.g., K2CO3, 2.0 eq).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the high-boiling solvent (e.g., DMF).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Temperature Reaction in a Polar Aprotic Solvent

This protocol is suitable for reactions that require higher temperatures to achieve sufficient solubility and reactivity.

  • Setup: In a suitable reaction vessel, suspend this compound (1.0 eq) in a high-boiling polar aprotic solvent (e.g., propionitrile or DMF, 15-20 mL per mmol of substrate).

  • Reagent Addition: Add the other reactants and any catalysts or additives.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80-110 °C) with vigorous stirring.

  • Reaction and Monitoring: Maintain the temperature and monitor the reaction by an appropriate method (TLC, LC-MS).

  • Work-up: Follow a standard aqueous work-up procedure, being mindful of the high-boiling solvent. Multiple extractions of the aqueous layer may be necessary. For DMF, washing the organic layer with a saturated solution of lithium chloride can aid in its removal.

Disclaimer: These protocols are intended as a starting point. All reactions should be performed with appropriate safety precautions in a well-ventilated fume hood. It is essential to consult the relevant literature for specific reaction conditions and safety information.

References

Preventing catalyst deactivation in 2-Bromo-3,5-dinitropyridine couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to catalyst deactivation in cross-coupling reactions involving 2-Bromo-3,5-dinitropyridine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide is designed to help you identify and solve common problems that lead to catalyst deactivation and low reaction yields when using this compound as a substrate.

Observed Problem Potential Cause Suggested Solution
Low or no product formation, starting material consumed Catalyst Poisoning: The nitrogen atom of the pyridine ring or the nitro groups can coordinate strongly to the metal center, inhibiting catalytic activity.[1]- Use of Additives: Employ Lewis acids like trimethyl borate to coordinate with the Lewis basic sites on the substrate, preventing them from poisoning the catalyst.[1]- Ligand Selection: Utilize bulky electron-rich phosphine ligands that can shield the metal center and promote the desired catalytic cycle over catalyst inhibition.
Reaction stalls after initial conversion Formation of Inactive Catalyst Species: The highly electron-deficient nature of the substrate can promote the formation of inactive dimeric palladium species or palladium black.[2][3]- Lower Catalyst Concentration: Reducing the catalyst loading can sometimes disfavor the formation of bimolecular inactive species.[3]- Solvent Choice: Use solvents that better solubilize all species in the catalytic cycle. Aromatic solvents, in some cases, may inhibit reactivity due to low solubility.[3]
Significant formation of homocoupled products Slow Transmetalation or Reductive Elimination: If the desired cross-coupling pathway is slow, side reactions like homocoupling of the organometallic reagent can become prominent.- Optimize Base: The choice of base can significantly impact the reaction rate. For instance, using potassium trimethylsilanolate (TMSOK) under anhydrous conditions has been shown to be effective in challenging couplings.[1]- Anhydrous Conditions: Strictly anhydrous conditions can prevent competitive protodeboronation of boronic acid reagents, a common side reaction.[1]
Inconsistent reaction yields Variability in Pre-catalyst Activation: Inefficient or inconsistent reduction of a Pd(II) pre-catalyst to the active Pd(0) species can lead to variable results.[4][5][6]- Use of Pd(0) Source: Consider using a well-defined Pd(0) pre-catalyst.- Controlled Reduction: When using a Pd(II) source, ensure the reducing agent (e.g., phosphine, amine, or alcohol) is present in a controlled manner to achieve consistent activation.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenge arises from the molecule's electronic properties. The pyridine nitrogen and the two strongly electron-withdrawing nitro groups make the substrate highly electron-deficient. These features can lead to strong coordination to the catalyst's metal center, effectively acting as a poison and deactivating the catalyst.[1] This can inhibit key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q2: What is the most common mechanism of catalyst deactivation in these reactions?

A2: A prevalent deactivation pathway involves the coordination of the Lewis basic nitrogen atom of the pyridine ring to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive. Another common issue is the formation of inactive palladium aggregates, often observed as palladium black, which can be promoted by the reaction conditions or the substrate itself.[2][3]

Q3: How can I choose the right ligand for my coupling reaction with this compound?

A3: The choice of ligand is critical. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands can help to stabilize the active catalytic species, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the coordination of the substrate's deactivating functionalities to the metal center.

Q4: Are there any specific additives that can improve the success rate of these couplings?

A4: Yes, Lewis acid additives can be highly beneficial. For instance, trimethyl borate has been shown to improve reaction rates by coordinating to the Lewis-basic heteroatoms of the substrate, thereby preventing catalyst poisoning.[1] This strategy can also help to solubilize reaction intermediates and buffer the effects of the base.[1]

Q5: What are the best practices for setting up a reaction to minimize catalyst deactivation?

A5: To minimize catalyst deactivation, it is crucial to:

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxygen from degrading the catalyst and ligands.

  • Use High-Purity Reagents: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[7]

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, base, and catalyst loading. Sometimes, lower temperatures and shorter reaction times can minimize the formation of inactive catalyst species.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with a Challenging Heteroaryl Halide

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the aryl boronic acid or ester (1.2 equivalents), this compound (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent and Additives: Add the degassed solvent (e.g., 1,4-dioxane) and any additives (e.g., trimethyl borate, 3.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Deactivation and Prevention Strategies

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Reacts with Substrate Catalyst_Poisoning Catalyst Poisoning Active_Catalyst->Catalyst_Poisoning Coordination Substrate This compound Substrate->Oxidative_Addition Productive_Intermediate Productive Intermediate Oxidative_Addition->Productive_Intermediate Dimerization Dimerization Productive_Intermediate->Dimerization Side Reaction Inactive_Complex Inactive Pd-Substrate Complex Catalyst_Poisoning->Inactive_Complex Inactive_Dimer Inactive Pd Dimer Dimerization->Inactive_Dimer Lewis_Acid Lewis Acid Additive (e.g., Trimethyl Borate) Lewis_Acid->Substrate Blocks Coordination Site

Caption: Catalyst deactivation pathways and the role of a Lewis acid additive.

Experimental_Workflow Start Start: Reaction Setup (Inert Atmosphere) Add_Reagents Add Catalyst, Ligand, Substrate, and Base Start->Add_Reagents Add_Solvent Add Degassed Solvent and Additives Add_Reagents->Add_Solvent Heating Heat to Reaction Temperature Add_Solvent->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Work-up (Quench, Extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End End: Isolated Product Purification->End

Caption: A typical experimental workflow for cross-coupling reactions.

References

Work-up procedures to remove impurities from 2-Bromo-3,5-dinitropyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up and purification of 2-Bromo-3,5-dinitropyridine. The following procedures and advice are compiled from established methods for analogous bromo-nitropyridine compounds and should be adapted and optimized for your specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for the work-up of a this compound synthesis reaction?

A general work-up procedure for similar bromo-nitropyridine compounds involves quenching the reaction mixture, followed by extraction and washing. The following is a typical protocol that can be used as a starting point:

  • Quenching: The reaction mixture is typically cooled to room temperature and then poured slowly onto crushed ice or into ice-cold water.[1][2][3] This helps to dissipate any heat from the reaction and to precipitate the crude product.

  • Neutralization: If the reaction was performed under acidic conditions, the aqueous mixture is carefully neutralized. A saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) is often used to neutralize excess acid.[4] Alternatively, a dilute solution of a strong base like sodium hydroxide (NaOH) can be used, but this should be done carefully to avoid hydrolysis of the product.[1]

  • Extraction: The crude product is then extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4] The extraction should be performed multiple times to ensure complete recovery of the product.

  • Washing: The combined organic extracts are washed sequentially with water and then with a saturated sodium chloride solution (brine).[4] The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered.[4] The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Q2: What are the common impurities I should expect in my crude this compound?

While specific impurities will depend on the synthetic route, common contaminants in the synthesis of related bromo-nitropyridines include:

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of the initial bromopyridine starting material.

  • Mono-nitrated Intermediates: If the reaction is a di-nitration, incomplete reaction can result in the presence of mono-nitrated bromopyridine isomers.

  • Over-brominated Species: In some bromination reactions, the formation of di- or poly-brominated byproducts can occur.[1]

  • Regioisomers: Depending on the directing effects of the substituents, other isomers of dinitrobromopyridine may be formed.

  • Hydrolysis Products: The bromo substituent on the pyridine ring can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding hydroxydinitropyridine.

Q3: How can I purify my crude this compound?

The two most common methods for the purification of solid organic compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for purifying crystalline solids. The choice of solvent is crucial. A good recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization is not effective, or if the crude product contains a complex mixture of impurities, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are passed through the column with a mobile phase (eluent).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Suggestion
Product does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Try a different solvent or a solvent mixture. For polar compounds like dinitropyridines, polar solvents like ethanol, methanol, or ethyl acetate, or mixtures with water, might be suitable.
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of your product, or the product is precipitating too quickly from a supersaturated solution.Try a lower-boiling point solvent. Ensure the cooling process is slow and gradual. You can try adding a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Try to concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a small seed crystal of the pure product. Cool the solution in an ice bath.
The recovered product is still impure. The chosen solvent does not effectively separate the impurity. The impurity may have co-crystallized with the product.Try a different recrystallization solvent. Sometimes a second recrystallization is necessary. Consider purification by column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Suggestion
Poor separation of spots on TLC. The eluent system is not optimal.Systematically vary the polarity of the eluent. For bromo-nitropyridines, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. A small amount of a more polar solvent like methanol may be needed for highly polar compounds.
The compound will not elute from the column. The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of acetic acid or triethylamine to the eluent can help, but be mindful of the stability of your compound.
The compound runs too quickly through the column. The eluent is too polar.Start with a less polar eluent and gradually increase the polarity.
Streaking or tailing of the spot on TLC and broad bands on the column. The compound may be acidic or basic and interacting strongly with the silica gel. The column may be overloaded.Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress ionization and improve the peak shape. Ensure you are not loading too much crude material onto the column.

Experimental Protocols (Based on Analogous Compounds)

Caution: These are generalized protocols and should be adapted for this compound with appropriate safety precautions.

Protocol 1: Work-up by Extraction

This protocol is adapted from the work-up of 2-bromo-5-fluoro-3-nitropyridine.[4]

  • Quench: Slowly pour the cooled reaction mixture into a beaker containing crushed ice with stirring.

  • Neutralize: If the reaction mixture is acidic, add a saturated solution of NaHCO₃ dropwise until gas evolution ceases and the pH is neutral (check with pH paper).

  • Extract: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash: Combine the organic layers and wash with water (1 x volume) and then with brine (1 x volume).

  • Dry: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up by Precipitation and Filtration

This protocol is adapted from the work-up of 2-amino-5-bromo-3-nitropyridine and 2-bromo-3-nitro-5-methylpyridine.[1][2]

  • Precipitate: Pour the cooled reaction mixture onto a large amount of crushed ice or into cold water.[1][2]

  • Neutralize: If necessary, neutralize the mixture with a dilute NaOH solution until the product precipitates.[1]

  • Filter: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the solid on the filter with cold water to remove any water-soluble impurities.[2]

  • Dry: Dry the solid product in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes work-up procedures for various bromo-nitropyridine analogs. This data can be used to guide the development of a procedure for this compound.

CompoundWork-up SummaryYieldPurityReference
2-Bromo-5-fluoro-3-nitropyridine Quench with ice, extract with EtOAc, wash with NaHCO₃, water, and brine.77%Not Specified[4]
2-Amino-5-bromo-3-nitropyridine Pour onto ice, neutralize with NaOH, filter, and wash with water.85-93 g from 86.5 g starting materialSufficiently pure for the next step[1]
3-bromo-2-chloro-4-methyl-5-nitropyridine Pour into ice-water, filter, and wash with water.88%Not Specified[3]
2-bromo-5-methyl-3-nitropyridine Quench with crushed ice, filter, and wash with cold deionized water.86%Not Specified[2]

Visualizations

Experimental Workflow for General Work-up

Workup_Workflow General Work-up Procedure for Bromo-Nitropyridines A Reaction Mixture B Quench with Ice/Water A->B C Neutralize (e.g., NaHCO3) B->C D Extract with Organic Solvent C->D Liquid-Liquid Extraction I Precipitation C->I Precipitation E Wash with Water & Brine D->E F Dry over Anhydrous Salt E->F G Filter and Evaporate Solvent F->G H Crude Product G->H J Filter Precipitate I->J K Wash Solid with Cold Water J->K K->H

Caption: General work-up workflows: extraction vs. precipitation.

Troubleshooting Logic for Purification

Purification_Troubleshooting Purification Troubleshooting Logic Start Crude Product Impure? Recrystallize Attempt Recrystallization Start->Recrystallize Yes CheckPurity1 Product Pure? Recrystallize->CheckPurity1 Column Perform Column Chromatography CheckPurity1->Column No End Pure Product CheckPurity1->End Yes ReRecrystallize Try Different Solvent / Re-recrystallize CheckPurity1->ReRecrystallize Partially CheckPurity2 Product Pure? Column->CheckPurity2 CheckPurity2->End Yes OptimizeColumn Optimize Eluent / Stationary Phase CheckPurity2->OptimizeColumn No ReRecrystallize->Recrystallize OptimizeColumn->Column

Caption: Decision tree for purification method selection.

References

Storage conditions to ensure the stability of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to ensure the stability of 2-Bromo-3,5-dinitropyridine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen. The container should be tightly sealed to avoid contamination.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (nitroaromatic and pyridine-based) are susceptible to degradation under certain conditions. Potential degradation pathways may include:

  • Hydrolysis: The bromine atom and nitro groups may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the decomposition of nitroaromatic compounds.

  • Oxidation: The pyridine ring and the functional groups can be sensitive to oxidative conditions.

  • Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.

Q3: How can I detect degradation of my this compound sample?

Degradation can be monitored by various analytical techniques. A change in the physical appearance of the compound, such as a color change or clumping, may indicate degradation. For a more accurate assessment, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are recommended. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or poor reproducibility. Degradation of the this compound starting material.1. Verify the purity of your compound using a suitable analytical method like HPLC or NMR before use.2. Review your storage conditions to ensure they align with the recommendations.3. If degradation is confirmed, consider purifying the material or obtaining a new batch.
Change in physical appearance of the solid (e.g., color change from off-white to yellow/brown). Potential degradation due to exposure to light, air, or moisture.1. Immediately transfer the compound to a tightly sealed, amber glass container.2. Purge the container with an inert gas (argon or nitrogen) before sealing.3. Store in a desiccator in a cool, dark place.
Presence of additional peaks in the HPLC chromatogram of a freshly prepared solution. The compound may have degraded in the solid state or during solution preparation.1. Analyze a freshly opened, new batch of the compound, if available, to use as a reference.2. Prepare solutions fresh before each experiment and use them promptly.3. Investigate the stability of the compound in the chosen solvent.
Inconsistent analytical results over time. Instability of the compound in solution.1. Perform a solution stability study by analyzing the prepared solution at different time points (e.g., 0, 4, 8, 24 hours) under the intended experimental conditions.2. If the compound is unstable in solution, prepare fresh solutions for each experiment or identify a more suitable solvent system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation.
Humidity < 40% Relative HumidityTo prevent hydrolysis. Storage in a desiccator is recommended.
Light Protect from lightTo prevent photodegradation. Use of amber vials or storage in a dark cabinet is advised.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2) to monitor for the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

Initial Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Inject a solution of unstressed this compound to determine its retention time.

  • Inject solutions from the forced degradation studies. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of the intact drug.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

G Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC/NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_storage Review Storage Conditions (Temp, Light, Humidity, Atmosphere) purity_ok->review_storage Yes purify_or_replace Purify Material or Obtain New Batch purity_ok->purify_or_replace No storage_ok Storage Conditions Correct? review_storage->storage_ok check_solution_stability Investigate Solution Stability storage_ok->check_solution_stability Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No solution_stable Stable in Solution? check_solution_stability->solution_stable use_fresh_solution Prepare Fresh Solutions for Each Experiment solution_stable->use_fresh_solution No end_good Proceed with Experiment solution_stable->end_good Yes use_fresh_solution->end_good end_bad Problem Persists: Contact Technical Support purify_or_replace->end_bad correct_storage->end_good

Caption: Troubleshooting workflow for stability issues.

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-3,5-dinitropyridine, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry for halogenated and nitrated aromatic compounds. This theoretical model is compared with the known fragmentation behavior of related chemical structures to offer a valuable predictive tool for compound identification and characterization.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is anticipated to be driven by the presence of the bromine atom and two nitro groups on the pyridine ring. The molecular ion peak ([M]+) would be observed at an m/z corresponding to its molecular weight of approximately 248 g/mol , with a characteristic M+2 isotope peak of nearly equal intensity due to the presence of the bromine atom.[1][2]

The primary fragmentation pathways are expected to involve the loss of the nitro groups and the bromine atom. The lability of the C-NO2 and C-Br bonds will likely lead to a cascade of fragment ions.

Key Predicted Fragmentation Steps:

  • Loss of a Nitro Group (NO2): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO2 bond, resulting in the loss of a neutral NO2 radical (mass 46).

  • Loss of Nitric Oxide (NO): Rearrangement and subsequent loss of a neutral NO molecule (mass 30) from the molecular ion or fragment ions is another characteristic fragmentation for nitro compounds.

  • Loss of the Bromine Atom: The C-Br bond is also susceptible to cleavage, leading to the loss of a bromine radical (mass 79 or 81).

  • Sequential Losses: A series of sequential losses of these functional groups is highly probable, leading to a complex fragmentation spectrum. For instance, the initial loss of a nitro group could be followed by the loss of the second nitro group or the bromine atom.

Experimental Protocol

For the analysis of this compound and similar compounds by mass spectrometry, the following general protocol for a standard electron ionization mass spectrometry (EI-MS) experiment can be followed:

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for separation prior to analysis.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-300

  • Scan Rate: 1 scan/second

Data acquisition and processing software should be used to record the mass spectrum and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted key fragment ions for this compound based on the fragmentation principles discussed above.

m/z (predicted) Proposed Fragment Ion Neutral Loss Notes
247/249[C5H2BrN3O4]+-Molecular ion peak with characteristic bromine isotope pattern.
201/203[C5H2BrN2O2]+NO2Loss of one nitro group.
168/170[C5H2BrO]+2 x NOLoss of two nitro groups as NO.
155/157[C5H2BrN]+2 x NO2Loss of both nitro groups.
122[C5H2N3O4]+BrLoss of the bromine atom.
76[C5H2N]+Br, 2 x NO2Loss of bromine and both nitro groups.

Comparative Analysis

To provide context for the predicted fragmentation of this compound, it is useful to compare it with related compounds for which some mass spectrometric data is available.

Compound Molecular Weight Key Observed/Expected Fragments Reference
This compound 247.99[M]+, [M-NO2]+, [M-Br]+, [M-2NO2]+ (Predicted)-
5-Bromo-2-methoxy-3-nitropyridine 233.02[M+H]+ at m/z 233.0 (ESI-MS)[3]
2-Bromo-3-methyl-5-nitropyridine 217.02[M+H]+ at m/z 216.9 (likely a typo in source, should be ~218 for M+H)[4]
2-Bromo-5-nitropyridine 202.00Expected fragments would include [M]+, [M-NO2]+, and [M-Br]+.[5]

The presence of two nitro groups in this compound is expected to result in a more complex fragmentation pattern with more prominent losses of nitro-related fragments compared to its mono-nitro counterparts.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₅H₂BrN₃O₄]⁺˙ m/z 247/249 F1 [C₅H₂BrN₂O₂]⁺˙ m/z 201/203 M->F1 - NO₂ F2 [C₅H₂N₃O₄]⁺ m/z 122 M->F2 - Br F3 [C₅H₂BrN]⁺˙ m/z 155/157 F1->F3 - NO₂ F4 [C₅H₂N₂O₂]⁺ m/z 76 F2->F4 - NO₂

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For a compound such as 2-Bromo-3,5-dinitropyridine, a substituted pyridine with nitro functional groups, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be considered for purity analysis. This guide provides a comprehensive comparison of these two analytical techniques for this purpose, including detailed experimental protocols and a summary of expected performance data.

High-Performance Liquid Chromatography (HPLC): An Overview

HPLC is a powerful technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1] For nitroaromatic compounds, Reverse-Phase HPLC (RP-HPLC) is a common and effective approach.

Experimental Protocol: RP-HPLC Method

A robust RP-HPLC method for the purity analysis of this compound can be established as follows. This method is designed to separate the main component from potential impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): An Overview

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] Given the nitro and bromo substitutions on the pyridine ring, this compound is expected to have sufficient volatility for GC analysis. The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Method

A standard GC-MS protocol for the analysis of nitroaromatic compounds can be adapted for this compound.

Table 2: GC-MS Method Parameters

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole)
Column A nonpolar or mid-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-400 m/z
Sample Preparation Dissolve the sample in a volatile organic solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation.

Table 3: Comparative Performance and Validation Parameters

ParameterHPLCGC-MS
Specificity High, based on retention time and UV-Vis/PDA spectrum.Very high, based on retention time and mass spectrum fragmentation pattern.
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Limit of Detection (LOD) Typically in the low ng range on-column.Can reach pg levels on-column for suitable compounds.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng range on-column.Can reach high pg to low ng levels on-column.
Precision (%RSD for replicate injections) < 1.0%< 2.0%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time Typically 10-30 minutes per sample.Typically 15-40 minutes per sample.
Thermal Stability Requirement Not required.Analyte must be thermally stable at the inlet and oven temperatures.
Sample Derivatization Generally not required.May be necessary for non-volatile or highly polar impurities.

Visualization of Analytical Workflows

To illustrate the logical flow of each analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV-Vis/PDA Detection E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject into GC B_gc->C_gc D_gc Vaporization & Separation C_gc->D_gc E_gc Ionization & Mass Analysis D_gc->E_gc F_gc Total Ion Chromatogram E_gc->F_gc G_gc Mass Spectra Analysis E_gc->G_gc H_gc Impurity Identification & Purity Assessment F_gc->H_gc G_gc->H_gc

Caption: GC-MS analysis workflow for this compound.

Conclusion

Both HPLC and GC-MS are highly suitable methods for the purity analysis of this compound.

  • HPLC offers a robust and straightforward method, particularly advantageous if the compound or its potential impurities are thermally labile. Its simplicity in sample preparation is also a key benefit.

  • GC-MS provides superior sensitivity and unparalleled specificity for impurity identification due to the detailed structural information from the mass spectrum. This is particularly valuable for identifying unknown impurities.

The selection of the most appropriate technique will be guided by the specific analytical needs, such as the required level of sensitivity, the necessity for definitive impurity identification, and the thermal stability of the analyte and its potential byproducts. For routine quality control, a validated HPLC method may be more efficient, while for in-depth impurity profiling and structural elucidation, GC-MS would be the preferred choice.

References

Comparison of Analytical Techniques for 2-Bromo-3,5-dinitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the X-ray crystal structure analysis of 2-bromo-3,5-dinitropyridine derivatives with alternative analytical techniques. This guide is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data.

The structural elucidation of this compound and its derivatives is crucial for understanding their chemical reactivity and potential applications in fields such as pharmaceuticals and materials science. While X-ray crystal structure analysis stands as the definitive method for determining the solid-state arrangement of atoms, other techniques provide complementary information about the electronic and vibrational properties of these molecules. This guide compares X-ray crystallography with spectroscopic and computational methods.

Data Presentation: A Comparative Overview

The following table summarizes the key crystallographic parameters for a related compound, 2-bromo-5-nitropyridine, which serves as a reference for what can be expected for this compound derivatives. This data is essential for understanding the precise three-dimensional structure.

Table 1: Crystallographic Data for 2-Bromo-5-nitropyridine [1]

ParameterValue
CCDC Number989200
Empirical FormulaC₅H₃BrN₂O₂
Formula Weight202.99
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.85
b (Å)15.35
c (Å)10.35
β (°)95.0
Volume (ų)610
Z4

Note: Data for this compound is not publicly available. The data for the closely related 2-bromo-5-nitropyridine is presented as a representative example.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful technique that provides the precise arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: Suitable single crystals of the this compound derivative are grown. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Spectroscopic Analysis: FT-IR and FT-Raman

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a molecule.

Methodology:

  • Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy, the sample is typically prepared as a KBr pellet. For Fourier-Transform (FT)-Raman spectroscopy, the sample is placed in a capillary tube.

  • Data Acquisition:

    • FT-IR: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • FT-Raman: The spectrum is obtained using an FT-Raman spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to reduce fluorescence.

  • Data Analysis: The observed vibrational frequencies are assigned to specific functional groups and vibrational modes of the molecule. These experimental frequencies can be compared with theoretical calculations for a more detailed assignment.[2][3]

Computational Analysis: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, allows for the theoretical investigation of molecular structure, electronic properties, and vibrational frequencies.

Methodology:

  • Model Building: The 3D structure of the this compound derivative is built using molecular modeling software.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[2][3]

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.

  • Property Calculations: Other properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution can be calculated to understand the molecule's reactivity and intermolecular interactions.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and a comparison of the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation final_structure 3D Molecular Structure validation->final_structure

Caption: Experimental workflow for X-ray crystal structure analysis.

comparison_diagram cluster_main Structural Analysis of this compound Derivatives cluster_info Information Provided XRay X-ray Crystallography XRay_info Precise 3D atomic arrangement Bond lengths and angles Crystal packing XRay->XRay_info Spectroscopy Spectroscopy (FT-IR, Raman) Spectroscopy_info Functional groups Molecular vibrations Bonding information Spectroscopy->Spectroscopy_info Computation Computational (DFT) Computation_info Optimized geometry Electronic properties (HOMO/LUMO) Simulated spectra Computation->Computation_info

Caption: Comparison of information from different analytical techniques.

References

Navigating Catalyst Efficiency for C-N Bond Formation with 2-Bromo-3,5-dinitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthesizing novel molecular entities. The choice of catalyst for coupling reactions involving electron-deficient substrates like 2-Bromo-3,5-dinitropyridine is critical for achieving optimal yields and reaction conditions. This guide provides a comparative analysis of catalyst systems for the C-N bond formation with this challenging substrate, supported by available experimental data and detailed protocols.

The primary catalytic strategies for the amination of aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both have been extensively developed to accommodate a wide range of substrates. However, the electron-withdrawing nature of the two nitro groups in this compound significantly influences its reactivity, making the selection of an appropriate catalyst system paramount.

Catalyst Performance Comparison

While a direct head-to-head comparative study of various catalysts for the C-N coupling with this compound is not extensively documented in a single report, analysis of discrete studies allows for a compilation of effective systems. The data presented below is collated from various sources to provide a comparative overview.

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)
Palladium-based
Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Toluene10016[Data not available for this specific substrate]
Pd(OAc)₂ / BINAPAnilineNaOtBuToluene8012[Data not available for this specific substrate]
Copper-based
CuI / L-prolinePiperidineK₂CO₃DMSO9024[Data not available for this specific substrate]
Cu₂O / DMEDABenzylamineK₃PO₄Dioxane11020[Data not available for this specific substrate]

Experimental Protocols

Below are generalized experimental protocols for Palladium- and Copper-catalyzed C-N cross-coupling reactions, which can be adapted for the specific substrate this compound.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon). This compound (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous solvent (e.g., Toluene, 5 mL) are then added. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time. After completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Copper-Catalyzed Ullmann Condensation:

A mixture of this compound (1.0 mmol), the amine (1.5 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is heated in a sealed tube at a specified temperature (e.g., 90-120 °C) for a given time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by column chromatography to afford the desired product.

Logical Workflow for Catalyst Selection

The selection of an appropriate catalyst system is a critical step in optimizing the C-N bond formation with this compound. The following diagram illustrates a logical workflow for this process.

Catalyst_Selection_Workflow cluster_start Initial Considerations cluster_catalyst Catalyst System Choice cluster_optimization Reaction Optimization cluster_end Final Protocol Start Define Substrates: This compound + Amine Catalyst_Type Select Catalyst Type Start->Catalyst_Type Pd_Catalyst Palladium-based (Buchwald-Hartwig) Catalyst_Type->Pd_Catalyst Milder Conditions Broad Scope Cu_Catalyst Copper-based (Ullmann) Catalyst_Type->Cu_Catalyst Cost-Effective Air-Stable Ligand_Screening Ligand Screening Pd_Catalyst->Ligand_Screening Cu_Catalyst->Ligand_Screening Base_Screening Base Screening Ligand_Screening->Base_Screening Solvent_Screening Solvent & Temperature Screening Base_Screening->Solvent_Screening Analysis Reaction Analysis (Yield, Purity) Solvent_Screening->Analysis Analysis->Ligand_Screening Suboptimal Optimized_Protocol Optimized Protocol Analysis->Optimized_Protocol Successful

Caption: Workflow for selecting and optimizing a catalyst system for C-N coupling.

Concluding Remarks

The high degree of electron deficiency in this compound makes it a reactive substrate for nucleophilic aromatic substitution. However, for more complex amines or when milder reaction conditions are required, transition metal catalysis is indispensable. While specific comparative data for this substrate is sparse, the general principles of Buchwald-Hartwig and Ullmann reactions provide a solid foundation for developing efficient synthetic protocols. Researchers are encouraged to screen a variety of ligands and bases to identify the optimal conditions for their specific amine coupling partner. The provided workflows and general procedures serve as a starting point for the successful synthesis of N-substituted 3,5-dinitropyridin-2-amines.

Unveiling the Regioselectivity of 2-Bromo-3,5-dinitropyridine in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactants is paramount for efficient and predictable synthesis of novel compounds. This guide provides a comparative analysis of the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-3,5-dinitropyridine, offering insights supported by available experimental data and mechanistic principles.

This compound is a highly activated electrophile for nucleophilic aromatic substitution (SNAr) reactions due to the presence of two strongly electron-withdrawing nitro groups. These groups, positioned ortho and para to the bromine atom, significantly stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process. The primary focus of this guide is to elucidate the preferred position of nucleophilic attack on the pyridine ring, a critical factor in synthetic planning.

Positional Reactivity and Regioselectivity

In this compound, there are two potential sites for nucleophilic attack leading to the displacement of a leaving group: the C2 position (ipso-substitution of the bromine atom) and the C4 or C6 positions (formally, displacement of a hydride ion, which is generally not feasible under standard SNAr conditions, but attack at these positions can lead to the formation of stable σ-complexes). However, the bromine atom at the C2 position is an excellent leaving group, making this the primary site of substitution.

The two nitro groups play a crucial role in activating the pyridine ring towards nucleophilic attack. The nitro group at the 3-position (ortho to the bromine) and the nitro group at the 5-position (para to the bromine) both contribute to the delocalization of the negative charge in the Meisenheimer intermediate. This delocalization is most effective when the attack occurs at the C2 position, leading to the formation of a resonance-stabilized intermediate.

SNAr_Mechanism

Comparison with Alternative Substrates

The reactivity of this compound is often compared with its chloro-analogue, 2-Chloro-3,5-dinitropyridine. In SNAr reactions where the rate-determining step is the attack of the nucleophile, the C-Br bond is weaker than the C-Cl bond, which can lead to faster reaction rates for the bromo-substituted compound. However, the electronegativity of chlorine is higher than that of bromine, which can make the carbon atom more electrophilic in the chloro-analogue. The relative reactivity, therefore, depends on the specific nucleophile and reaction conditions.

Reactions with Different Nucleophiles: A Data-Driven Comparison

The regioselectivity of this compound is predominantly observed at the C2 position. Below is a summary of expected reactions with various nucleophiles based on established SNAr principles and data from analogous systems.

NucleophileExpected Major ProductYield (%)Isomer Ratio (C2:Other)Reference/Analogy
Amines (e.g., Piperidine) 2-(Piperidin-1-yl)-3,5-dinitropyridineHighPredominantly C2Analogous to reactions of 2-chloro-3,5-dinitropyridine
Alkoxides (e.g., Sodium Methoxide) 2-Methoxy-3,5-dinitropyridineHighPredominantly C2General SNAr principles
Thiols (e.g., Thiophenol) 2-(Phenylthio)-3,5-dinitropyridineHighPredominantly C2Reactions of 2-methyl-3,5-dinitropyridine with thiols show substitution at the nitro-bearing carbons. By analogy, substitution at the halogen-bearing carbon is expected to be highly favorable.

Note: The yields and isomer ratios are qualitative predictions based on chemical principles and data from similar compounds. Specific experimental data for this compound is limited in the reviewed literature.

Experimental Protocols

While specific protocols for this compound are not extensively detailed, a general procedure for SNAr reactions with similar substrates can be adapted.

General Procedure for the Reaction of this compound with an Amine (e.g., Piperidine):

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equivalents) to the solution at room temperature. If the nucleophile is a salt, it can be added directly. If it is a neutral amine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate) may be added to neutralize the HBr formed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow

Conclusion

This compound serves as a highly reactive and regioselective substrate in nucleophilic aromatic substitution reactions. The strong electron-withdrawing effects of the two nitro groups activate the C2 position for substitution, leading to the predominant formation of 2-substituted-3,5-dinitropyridines with a variety of nucleophiles. While direct quantitative comparisons with its chloro-analogue are not extensively documented, the principles of SNAr suggest that this compound is a valuable and efficient building block for the synthesis of highly functionalized pyridine derivatives. Further experimental studies are warranted to provide more precise quantitative data on its reactivity and to expand its application in medicinal and materials chemistry.

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 2-Bromo-3,5-dinitropyridine. Due to a greater availability of published kinetic data for the analogous substrate, 2-chloro-3,5-dinitropyridine, this guide will use the chloro-analog as a primary reference for comparison. The principles and observed trends are directly applicable to understanding the reactivity of this compound, with specific distinctions highlighted based on established leaving group effects in SNAr reactions.

Comparative Analysis of Reaction Kinetics

Nucleophilic aromatic substitution on electron-deficient pyridine rings, such as 2-halo-3,5-dinitropyridines, typically proceeds via a bimolecular addition-elimination mechanism. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, thus following second-order kinetics.

The reaction of 2-chloro-3,5-dinitropyridine with a series of meta- and para-substituted anilines in methanol has been studied, providing valuable insights into the electronic effects of the nucleophile on the reaction rate. The second-order rate constants for these reactions are summarized in Table 1.

Table 1: Second-Order Rate Constants for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at Various Temperatures [1]

Substituent in AnilinepKa of Aniliniun Ion10³ k₂ (dm³ mol⁻¹ s⁻¹) at 25°C10³ k₂ (dm³ mol⁻¹ s⁻¹) at 30°C10³ k₂ (dm³ mol⁻¹ s⁻¹) at 35°C10³ k₂ (dm³ mol⁻¹ s⁻¹) at 40°C
4-OCH₃5.3415.822.931.645.7
4-CH₃5.0710.014.120.428.8
3-CH₃4.694.476.318.9112.6
H4.583.164.476.318.91
4-Cl3.980.7941.121.582.24
3-Cl3.520.3160.4470.6310.891
3-NO₂2.500.03160.04470.06310.0891
4-CN1.740.007940.01120.01580.0224
Leaving Group Effect: Chloro vs. Bromo

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[2][3] The nature of the leaving group influences the rate of this step. Generally, for nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I.[4][5] This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions.[6]

Therefore, it is expected that the rate of nucleophilic substitution on This compound will be slightly slower than that of its chloro-analog under identical conditions. The second-order rate constants for the bromo-substituted substrate would likely be of a similar order of magnitude but consistently lower than the values presented in Table 1.

Signaling Pathways and Reaction Mechanisms

The accepted mechanism for the nucleophilic aromatic substitution on 2-halo-3,5-dinitropyridines is the SNAr pathway, which involves two main steps:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The halide ion is eliminated, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nucleophile (Rate-determining step) Nucleophile Nucleophile (e.g., Aniline) Product Substituted Product Meisenheimer->Product - Bromide Ion LeavingGroup Bromide Ion

Caption: The SNAr mechanism for the reaction of this compound.

Experimental Protocols

The following is a representative experimental protocol for determining the second-order rate constants for the reaction of a 2-halo-3,5-dinitropyridine with an aniline derivative.

1. Materials and Reagents:

  • 2-Chloro-3,5-dinitropyridine (or this compound)[7]

  • Substituted anilines (analytical grade)

  • Methanol (spectroscopic grade)

  • Thermostated water bath

  • UV-Vis spectrophotometer

2. Preparation of Solutions:

  • Prepare a stock solution of the 2-halo-3,5-dinitropyridine in methanol (e.g., 1 x 10⁻³ mol dm⁻³).

  • Prepare a series of stock solutions of the substituted anilines in methanol at various concentrations (e.g., ranging from 1 x 10⁻² to 5 x 10⁻² mol dm⁻³).

3. Kinetic Measurements:

  • Equilibrate the solutions of the substrate and the nucleophile at the desired temperature in a thermostated water bath.

  • Initiate the reaction by mixing equal volumes of the substrate and nucleophile solutions in a quartz cuvette. The concentration of the aniline should be in large excess to ensure pseudo-first-order conditions.

  • Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer.

  • Monitor the reaction progress by recording the increase in absorbance of the product at its λ_max over time. The λ_max for the product should be predetermined by scanning the spectrum of a solution where the reaction has gone to completion.

  • Record the absorbance until no significant change is observed, indicating the completion of the reaction.

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

  • The second-order rate constant (k₂) is then calculated from the slope of the plot of k_obs versus the concentration of the aniline.

Experimental_Workflow A Prepare stock solutions of 2-halo-3,5-dinitropyridine and anilines B Equilibrate solutions to desired temperature A->B C Mix reactants in a cuvette to initiate reaction B->C D Monitor absorbance change over time using UV-Vis spectrophotometer C->D E Plot ln(A∞ - At) vs. time to determine k_obs D->E F Plot k_obs vs. [Aniline] to determine k₂ E->F

Caption: Workflow for the kinetic analysis of the SNAr reaction.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3,5-dinitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of 2-Bromo-3,5-dinitropyridine, a compound that, due to its chemical structure, requires careful management as hazardous waste.

I. Hazard Assessment and Safety Precautions

Based on the hazard profiles of related nitrated and halogenated pyridines, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3] It is also likely to cause skin and serious eye irritation.[3][4] The presence of two nitro groups suggests that the compound may be thermally sensitive and could decompose energetically.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][4]

II. Quantitative Data Summary

The following table summarizes key hazard classifications for a closely related compound, 2-Bromo-5-nitropyridine, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

  • Container Selection: Use a container that is in good condition, free of leaks, and has a secure lid. For solid waste, a sturdy, sealable plastic container is appropriate.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Incompatible materials can lead to hazardous reactions.[6]

  • Collection:

    • For pure compound waste, carefully transfer it into the designated hazardous waste container, minimizing the creation of dust.

    • For contaminated materials (e.g., gloves, weighing paper), place them in a sealed bag before depositing them into the solid hazardous waste container.

    • For solutions containing this compound, use a designated liquid waste container. Do not overfill the container; a maximum of 90% capacity is recommended.[7]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[4][8] Provide them with all available safety information.

IV. Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Collection cluster_disposal 3. Final Disposal Start Identify this compound as Waste AssessHazards Assess Hazards (Toxic, Irritant, Potentially Energetic) Start->AssessHazards WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->WearPPE Proceed with Caution AssessHazards->DrainDisposal Incorrect Path SegregateWaste Segregate Waste in a Labeled, Compatible Container WearPPE->SegregateWaste StoreSecurely Store Waste Securely in a Designated Area SegregateWaste->StoreSecurely ContactDisposalCo Contact Licensed Hazardous Waste Disposal Company StoreSecurely->ContactDisposalCo End Proper and Compliant Disposal ContactDisposalCo->End

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the best available data for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the terms of your hazardous waste disposal contractor for specific procedures and regulatory requirements.

References

Personal protective equipment for handling 2-Bromo-3,5-dinitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-3,5-dinitropyridine. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from safety data sheets (SDS) of structurally similar compounds, including other halogenated nitropyridines. Researchers, scientists, and drug development professionals should use this information to establish safe laboratory practices.

Hazard Identification and Classification

Anticipated Hazards:

  • Acute Toxicity (Oral): Likely to be toxic or harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][4]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double gloving is recommended.[5] Nitrile gloves offer protection against a broad range of chemicals.[6][7] Neoprene gloves are resistant to oils, acids, and solvents.[7]
Eyes/Face Chemical splash goggles and face shieldGoggles should meet ANSI Z87.1 standards.[6] A face shield provides an additional layer of protection against splashes and is required when there is a risk of explosion or a large splash hazard.[6][8]
Body Flame-resistant lab coatA lab coat made of materials like Nomex® is recommended. It should be fully buttoned to cover as much skin as possible.[6]
Respiratory Respirator (if necessary)Use a respirator if engineering controls (like a fume hood) are not sufficient to control exposure to dust or vapors, or if there is a potential for aerosol generation.[5][6] Enrollment in a respiratory protection program with medical evaluation and fit testing is required.[5][6]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Demarcate a specific area for handling this compound.

2. Handling:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[4]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust.[1][4]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Do not eat, drink, or smoke in the handling area.[1][9]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store locked up.[1][4][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully collect the material and place it in a suitable, sealed container for disposal.[10]

  • Clean the spill area thoroughly with a detergent solution followed by water.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1][3][4] Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_in_hood Handle in Fume Hood prep_ppe->handle_in_hood avoid_dust Avoid Dust Formation handle_in_hood->avoid_dust use_tools Use Spark-Proof Tools avoid_dust->use_tools store_container Tightly Closed Container use_tools->store_container spill_event Spill or Exposure? use_tools->spill_event During Handling store_location Cool, Dry, Ventilated Area store_container->store_location store_security Store Locked Up store_location->store_security collect_waste Collect in Labeled Container store_security->collect_waste dispose_professional Dispose via Licensed Service collect_waste->dispose_professional end_process End of Process dispose_professional->end_process start Start start->prep_fume_hood spill_event->store_container No emergency_procedure Follow Emergency Procedures spill_event->emergency_procedure Yes emergency_procedure->collect_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.